Trichloroacetimidate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2HCl3NO- |
|---|---|
Molecular Weight |
161.39 g/mol |
IUPAC Name |
2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C2H2Cl3NO/c3-2(4,5)1(6)7/h(H2,6,7)/p-1 |
InChI Key |
UPQQXPKAYZYUKO-UHFFFAOYSA-M |
Canonical SMILES |
C(=N)(C(Cl)(Cl)Cl)[O-] |
Synonyms |
trichloroacetamide trichloroacetimidate |
Origin of Product |
United States |
Synthetic Strategies for Trichloroacetimidates
Preparation from Alcohols and Trichloroacetonitrile (B146778)
The most direct and widespread method for synthesizing O-alkyl trichloroacetimidates involves the reaction of an alcohol with trichloroacetonitrile. syr.eduwikipedia.org This reaction is an addition of the alcohol's hydroxyl group across the carbon-nitrogen triple bond of the nitrile. The electron-withdrawing nature of the trichloromethyl group significantly activates the nitrile, making it susceptible to attack by nucleophiles like alcohols. wikipedia.org
The fundamental process consists of the deprotonated alcohol (alkoxide) adding to trichloroacetonitrile, which results in the formation of a trichloroacetimidate anion. organic-chemistry.org This intermediate is then protonated to yield the final product. The reaction is reversible and typically requires basic conditions to facilitate the initial deprotonation of the alcohol. wikipedia.org The resulting trichloroacetimidates are often stable, isolable compounds that are less sensitive to hydrolysis compared to other activated intermediates. wikipedia.org This method's utility is demonstrated in its application to a wide array of alcohols, from simple alkyl and benzyl (B1604629) alcohols to more complex structures like carbohydrates and cyclopropylmethanol. wikipedia.orgarkat-usa.org
Base-Catalyzed Approaches in this compound Formation
The formation of trichloroacetimidates from alcohols and trichloroacetonitrile is almost universally carried out in the presence of a base catalyst. The base's primary role is to deprotonate the alcohol, generating the corresponding nucleophilic alkoxide to initiate the addition to trichloroacetonitrile. organic-chemistry.org A variety of bases can be employed, and the choice of base can be critical, influencing reaction rates and even the stereochemical outcome in the case of complex molecules like carbohydrates. syr.eduwikipedia.org
Commonly used bases include:
Metal Hydrides: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are frequently used. syr.educore.ac.uk They irreversibly deprotonate the alcohol to form the alkoxide. KH is often employed for generating tertiary trichloroacetimidates. core.ac.uk
Carbonates and Hydroxides: Milder inorganic bases such as potassium carbonate (K₂CO₃), caesium carbonate (Cs₂CO₃), and potassium hydroxide (B78521) (KOH) are also effective. wikipedia.orguni-konstanz.dethieme-connect.com
Organic Bases: Non-nucleophilic organic bases, particularly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are a popular and milder alternative to metal hydrides for primary and secondary alcohols. syr.educore.ac.uk
The choice of base can determine which product isomer is formed. In the synthesis of O-glycosyl trichloroacetimidates, using potassium carbonate (K₂CO₃) as the base under kinetic control can selectively yield the β-trichloroacetimidate. wikipedia.org In contrast, using stronger bases like sodium hydride (NaH) or caesium carbonate (Cs₂CO₃) leads to the more thermodynamically stable α-trichloroacetimidate. wikipedia.org Furthermore, in the synthesis of unprotected O-glycosyl trichloroacetimidates, the use of DBU can lead to the formation of an undesired amide acetal (B89532) side product, whereas K₂CO₃ can successfully yield the target unprotected this compound. uni-konstanz.dethieme-connect.com
Table 1: Common Bases in this compound Synthesis This table is interactive. You can sort and filter the data.
| Base | Type | Common Substrates | Key Characteristics | References |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Strong, Metal Hydride | General, Carbohydrates | Promotes thermodynamically controlled products. | syr.edu, wikipedia.org |
| Potassium Hydride (KH) | Strong, Metal Hydride | Tertiary Alcohols | Effective for sterically hindered alcohols. | core.ac.uk |
| Potassium Carbonate (K₂CO₃) | Mild, Inorganic | Carbohydrates | Promotes kinetically controlled products; can avoid side reactions. | wikipedia.org, uni-konstanz.de, thieme-connect.com |
| DBU | Mild, Organic | Primary & Secondary Alcohols | Good alternative to metal hydrides, but can cause side reactions. | syr.edu, core.ac.uk |
Green Chemistry Approaches in this compound Synthesis
In recent years, efforts have been made to develop more environmentally friendly or "green" methods for chemical synthesis. For this compound preparation, this has primarily focused on replacing hazardous reaction solvents. researchgate.net
A significant green chemistry advancement in this compound synthesis is the use of liquefied dimethyl ether (DME) as an alternative solvent. researchgate.netuwi.edu Traditional synthesis protocols often employ toxic and hazardous chlorinated solvents such as dichloromethane (B109758) and chloroform. researchgate.net Liquefied DME presents a greener alternative because it is nontoxic and environmentally benign. researchgate.net
Research has shown that a range of alcohol substrates can be successfully converted into their corresponding trichloroacetimidates in moderate to excellent yields using liquefied DME as the solvent. researchgate.net A key advantage of DME is its low boiling point of -24 °C, which allows for its rapid and straightforward removal by evaporation at atmospheric pressure post-reaction. researchgate.net This property also facilitates the easy recovery and potential recycling of the solvent, further enhancing the method's green credentials. researchgate.netdntb.gov.ua
Table 2: Solvent Comparison in this compound Synthesis This table is interactive. You can sort and filter the data.
| Solvent | Type | Boiling Point | Environmental/Safety Concerns | References |
|---|---|---|---|---|
| Dichloromethane | Conventional, Chlorinated | 39.6 °C | Toxic, hazardous, potential carcinogen | researchgate.net |
| Chloroform | Conventional, Chlorinated | 61.2 °C | Toxic, hazardous, probable carcinogen | researchgate.net |
Reactivity Profiles and Transformation Pathways of Trichloroacetimidates
Alkylation Reactions of Trichloroacetimidates
Trichloroacetimidates are recognized as potent alkylating agents, reacting with a variety of nucleophiles upon activation. syr.edu Their utility is particularly pronounced in the alkylation of carboxylic acids and alcohols. The reactivity of trichloroacetimidates is often modulated by the use of Brønsted or Lewis acid catalysts, which enhance the electrophilicity of the alkyl group. syr.edunih.gov However, a significant advantage of certain trichloroacetimidates is their ability to participate in reactions under neutral or catalyst-free conditions, broadening their applicability in the synthesis of complex molecules with sensitive functional groups. nih.govnih.gov
The synthesis of esters is a fundamental transformation in organic chemistry, and trichloroacetimidates provide a versatile method for this purpose. nih.gov They can facilitate the esterification of carboxylic acids under various conditions, accommodating a wide range of substrates, including those with sensitive functionalities. nih.govnih.gov
Certain trichloroacetimidates can esterify carboxylic acids without the need for an external catalyst. nih.govnih.gov This promoter-free approach is particularly valuable for substrates that are prone to decomposition in the presence of strong acids. nih.govresearchgate.net The reaction is believed to proceed through a "symbiotic activation" pathway where the carboxylic acid itself acts as the promoter. mdpi.comchemrxiv.org Trichloroacetimidates that can form stabilized carbocations, such as diphenylmethyl, 4-methoxybenzyl, and 2-phenylisopropyl trichloroacetimidates, are particularly effective in these catalyst-free reactions. nih.govmdpi.com For instance, diphenylmethyl trichloroacetimidate has been shown to esterify a variety of carboxylic acids, including those with unprotected hydroxyl groups or β-lactam rings, in high yields at room temperature. syr.edu Similarly, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is an effective reagent for the formation of 2-trimethylsilylethyl esters without an external promoter, proceeding through a β-silyl carbocation intermediate. mdpi.comchemrxiv.org In some cases, thermal conditions are required to drive the reaction to completion, particularly for less reactive imidates like benzyl (B1604629) this compound. nih.gov
| This compound Derivative | Carboxylic Acid | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Diphenylmethyl this compound | Benzoic acid | Room Temperature | Quantitative | nih.gov |
| 4-Methoxybenzyl this compound | Benzoic acid | Room Temperature | High | nih.gov |
| Benzyl this compound | Benzoic acid | Toluene (B28343), Heat | 76 | nih.gov |
| 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | 3-Nitrobenzoic acid | Toluene, Reflux | High | mdpi.comresearchgate.net |
The reactivity of trichloroacetimidates as alkylating agents is significantly enhanced in the presence of Brønsted or Lewis acid catalysts. syr.edunih.gov These catalysts protonate or coordinate to the nitrogen atom of the imidate, making the trichloroacetamide (B1219227) group a better leaving group and facilitating the formation of a carbocation intermediate or an SN2 transition state. However, the use of strong acid promoters can be problematic for complex substrates containing acid-sensitive functional groups. nih.gov For instance, attempts to use Brønsted acids like CSA and PPTS or the Lewis acid TMSOTf to catalyze the formation of 2-trimethylsilylethyl esters from the corresponding this compound resulted in low yields due to the decomposition of the imidate. mdpi.comchemrxiv.org Despite these limitations, acid catalysis remains a common strategy for this compound-mediated esterifications when the substrate is sufficiently robust.
Symbiotic activation is a key concept in understanding the catalyst-free esterification of carboxylic acids by trichloroacetimidates. nih.gov This mechanism involves a process where both the carboxylic acid and the this compound are mutually activated without the need for an external promoter. nih.govresearchgate.net The process is initiated by a proton transfer from the carboxylic acid to the basic nitrogen atom of the this compound. nih.govmdpi.com This creates a reactive ion pair consisting of a carboxylate anion and a protonated imidate. The protonated imidate can then dissociate to form a carbocation and trichloroacetamide, and the carbocation is subsequently trapped by the carboxylate to form the ester. nih.govmdpi.com This pathway avoids the use of strong acids or bases, making it suitable for complex and sensitive molecules. nih.govresearchgate.net The presence of an external base can inhibit this process by preventing the initial protonation of the imidate by the carboxylic acid. nih.gov
Trichloroacetimidates are widely used for the formation of ethers from alcohols, a crucial transformation for the installation of protecting groups in organic synthesis. sigmaaldrich.com
The diphenylmethyl (DPM) and p-methoxybenzyl (PMB) groups are common protecting groups for alcohols, and their corresponding trichloroacetimidates serve as efficient reagents for their installation. nih.govtotal-synthesis.com O-Diphenylmethyl this compound can convert primary, secondary, and tertiary alcohols into their corresponding DPM ethers in high yields. nih.gov Notably, this transformation can be achieved under thermal conditions in refluxing toluene without the need for an acid catalyst, which is advantageous for acid-sensitive substrates. nih.govrsc.org
4-Methoxybenzyl 2,2,2-trichloroacetimidate is a versatile reagent for the introduction of the PMB (also referred to as MPM) protecting group. This reaction is typically catalyzed by a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH), and proceeds under mild conditions. chem-station.com This method is compatible with various acid- and alkali-sensitive functional groups. The use of PMB this compound under acidic conditions provides an alternative to the Williamson ether synthesis, which requires basic conditions. chem-station.com The PMB group is valued for its unique deprotection conditions; it can be selectively removed by oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), while other protecting groups like benzyl ethers remain intact. chem-station.com
| Protecting Group | This compound Reagent | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Diphenylmethyl (DPM) | O-Diphenylmethyl this compound | Toluene, Reflux (Catalyst-free) | Suitable for acid-sensitive substrates. | nih.govrsc.org |
| p-Methoxybenzyl (PMB/MPM) | 4-Methoxybenzyl 2,2,2-trichloroacetimidate | Acid catalyst (e.g., TfOH) | Mild conditions, orthogonal to benzyl group deprotection. | chem-station.com |
Ether Formation from Alcohols
Thermal Conditions for Etherification
Trichloroacetimidates serve as effective reagents for the etherification of alcohols under thermal conditions, often without the need for an external catalyst. nih.govacs.org This method is particularly advantageous for substrates that are sensitive to acid. nih.gov The reaction typically proceeds by heating the alcohol and the this compound in a suitable solvent, such as toluene or tetrahydrofuran, at reflux. nih.govsyr.edu
The mechanism of this thermal etherification is believed to involve the formation of a carbocation intermediate. mdpi.comchemrxiv.org While alcohols and phenols are generally not acidic enough to promote the reaction on their own, the process can be facilitated in some cases by the substrate itself. syr.educhemrxiv.org For instance, carboxylic acids are sufficiently acidic to protonate the imidate, thereby activating it for nucleophilic attack by the alcohol. syr.edumdpi.com
This catalyst-free approach has been successfully applied to the synthesis of various ethers, including diphenylmethyl (DPM) ethers. researchgate.net A range of acid- and base-sensitive substrates have been protected in excellent yields using this method without disturbing other functional groups. researchgate.net
Table 1: Examples of Thermal Etherification using Trichloroacetimidates
| Alcohol Substrate | This compound Reagent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Octadecanol | O-Diphenylmethyl this compound | Not Specified | Reflux, 18h | 85 | nih.gov |
| 1-Adamantanol | O-Diphenylmethyl this compound | Not Specified | Reflux, 18h | 92 | nih.gov |
Carbon-Nitrogen Bond Formation
Trichloroacetimidates are effective alkylating agents for anilines and sulfonamides. The direct alkylation of anilines with trichloroacetimidates can be achieved using only a catalytic amount of a Brønsted acid. researchgate.net This method generally results in monoalkylation, with electron-poor anilines providing higher yields. researchgate.net In some cases, particularly with electron-rich anilines, competitive Friedel-Crafts alkylation can occur. researchgate.net Theoretical studies suggest that the reaction proceeds through an SN1 mechanism involving a dual hydrogen-bonding activation mode when catalyzed by acids like (±)-camphorsulfonic acid. rsc.org
Sulfonamides can be alkylated with trichloroacetimidates under thermal conditions in refluxing toluene without the need for an exogenous acid, base, or transition metal catalyst. nih.govnih.govorganic-chemistry.org This reaction is generally limited by sterics, with unsubstituted sulfonamides giving better yields than N-alkyl sulfonamides. nih.govnih.gov The this compound must be a precursor to a stable carbocation for the reaction to proceed efficiently under these conditions, supporting an SN1 pathway. nih.gov
Table 2: Alkylation of Anilines and Sulfonamides with Trichloroacetimidates
| Nucleophile | This compound Electrophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Toluenesulfonamide | Phenethyl this compound | Toluene, reflux, 18h | 76 | nih.gov |
| 2-(Trimethylsilyl)-ethanesulfonamide | Phenethyl this compound | Toluene, reflux | Not specified | nih.gov |
| Saccharin | Phenethyl this compound | Toluene, reflux | 98 | nih.gov |
| 2,5-Dichloroaniline | Generic this compound | (±)-Camphorsulfonic acid catalyst | Not specified | rsc.org |
The pyrroloindoline core is a common motif in many natural products, and trichloroacetimidates provide a versatile tool for the synthesis and functionalization of these systems. nih.govresearchgate.netacs.org Specifically, a C3a-trichloroacetimidate pyrroloindoline can be displaced by various nitrogen nucleophiles, enabling a diversity-oriented approach to these complex structures. syr.eduacs.org
This transformation is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF3•OEt2). nih.gov Electron-poor anilines have been shown to be excellent nucleophiles in this reaction, providing rapid and high-yielding substitutions at room temperature. nih.gov More electron-rich anilines may require heating to achieve the desired transformation, and can sometimes lead to competitive Friedel-Crafts alkylation byproducts. nih.govacs.org N-methylaniline has also been used, though it can also result in Friedel-Crafts side products due to the blocked nitrogen atom. nih.gov
This methodology has been successfully applied to the formal synthesis of psychotriasine, demonstrating its utility in the construction of complex natural products. acs.orgnih.gov
Carbon-Carbon Bond Formation
Trichloroacetimidates are effective electrophiles for the selective C3-alkylation of indoles, a reaction of significant interest in medicinal chemistry due to the pharmacological activity of many substituted indole (B1671886) scaffolds. nih.gov This reaction is typically catalyzed by a Lewis acid. acs.orgnih.gov For 2,3-disubstituted indoles, this alkylation leads to the formation of 3,3'-disubstituted indolenines, which are valuable synthetic intermediates. acs.orgnih.govnih.gov
The choice of both the indole and the this compound can influence the outcome of the reaction. nih.gov To avoid polyalkylation, it is often advantageous to use an indole or imidate functionalized with electron-withdrawing groups. nih.gov In some cases, using an excess of the indole nucleophile can also improve the selectivity for monoalkylation. nih.gov While C3-alkylation is the most common outcome, C2-alkylation can predominate when the C3 position is blocked. nih.gov
Table 3: Lewis Acid Catalyzed C3-Alkylation of Indoles with Trichloroacetimidates
| Indole Substrate | This compound Electrophile | Lewis Acid Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2,3-Dimethylindole | Allyl this compound | Various Brønsted and Lewis acids evaluated | Not specified | nih.gov |
| Indole | m-Nitrobenzyl this compound | Not specified | Good | nih.gov |
| Indole | o-Nitrobenzyl this compound | Not specified | Good | nih.gov |
| 6-Chloroindole | Not specified | Not specified | 70 | nih.gov |
| 2-Methyl-5-nitroindole | Allyl this compound | TMSOTf | Not specified (dialkylated product observed) | semanticscholar.org |
Trichloroacetimidates serve as potent electrophiles in Friedel-Crafts alkylation reactions, providing a method for forming carbon-carbon bonds with aromatic systems. syr.edu These reactions are typically promoted by a catalytic amount of a Lewis acid, such as TMSOTf. syr.edu An advantage of using trichloroacetimidates over traditional alkyl halides is that the activation occurs under mild acidic conditions. nih.gov
This methodology has been successfully applied to a range of aromatic nucleophiles. Even electron-poor systems like dinitrobenzene can undergo alkylation with high yields. syr.edu In the context of pyrroloindoline synthesis, carbon nucleophiles such as dimethoxybenzene have been shown to react with C3a-trichloroacetimidate pyrroloindolines to afford the Friedel-Crafts alkylation product in good yield. nih.govacs.org
The scope of this reaction is not limited to simple aromatic rings. More complex systems, including electron-rich phenols, can also participate, although they may be prone to side reactions if not appropriately substituted. nih.govacs.org
Rearrangement Reactions of Trichloroacetimidates
Trichloroacetimidates are versatile intermediates in organic synthesis, known to undergo a variety of rearrangement reactions to furnish valuable nitrogen-containing compounds. These transformations are characterized by their high stereoselectivity and functional group tolerance, making them powerful tools in the synthesis of complex molecules.
Allylic this compound Rearrangements (Overman Rearrangement)
The nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides is famously known as the Overman rearrangement. wikipedia.org This transformation provides a reliable method for the 1,3-transposition of alcohol and amine functionalities. thermofisher.com The resulting allylic trichloroacetamides can be readily hydrolyzed to the corresponding allylic amines, which are important building blocks in the synthesis of natural products and pharmaceuticals. chem-station.com
The thermal Overman rearrangement is a concerted, suprafacial nih.govnih.gov-sigmatropic shift that proceeds through a highly ordered, chair-like six-membered transition state, analogous to the Claisen rearrangement. organic-chemistry.orgnrochemistry.com This pericyclic reaction is typically irreversible due to the thermodynamic stability of the resulting amide bond. nrochemistry.com The rearrangement of trichloroacetimidates derived from secondary allylic alcohols often proceeds with a high degree of stereoselectivity, preferentially forming (E)-alkenes. nrochemistry.com
The mechanism of the thermal Overman rearrangement involves the following steps:
Formation of the allylic this compound from the corresponding allylic alcohol and trichloroacetonitrile (B146778), often catalyzed by a base. youtube.com
A thermal nih.govnih.gov-sigmatropic rearrangement of the imidate to the corresponding allylic trichloroacetamide. youtube.com
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | nih.govnih.gov-Sigmatropic Rearrangement | organic-chemistry.orgnrochemistry.com |
| Transition State | Six-membered chair-like | organic-chemistry.orgnrochemistry.com |
| Stereoselectivity | High, particularly with secondary allylic alcohols | nrochemistry.com |
| Driving Force | Formation of a stable amide bond | nrochemistry.com |
The Overman rearrangement can also be facilitated by the use of transition metal catalysts, such as palladium(II) or mercury(II) salts. wikipedia.orgorganic-chemistry.org These catalysts accelerate the reaction, often allowing it to proceed at lower temperatures compared to the thermal variant. rsc.org The development of catalytic asymmetric versions of the Overman rearrangement has been a significant advancement, enabling the synthesis of enantioenriched allylic amines from prochiral allylic alcohols. organic-chemistry.org
Chiral palladium(II) complexes, such as those derived from cobalt oxazoline (B21484) palladacycles (COP), have been shown to be effective catalysts for the enantioselective rearrangement of (E)-allylic trichloroacetimidates. chem-station.comorganic-chemistry.org For instance, the use of a chloride-bridged dimer catalyst, COP-Cl, has been reported to provide high yields and excellent enantioselectivities (up to 98% ee) for the synthesis of transposed allylic trichloroacetamides. organic-chemistry.org
| Catalyst Type | Examples | Key Advantages | Reference |
|---|---|---|---|
| Mercury(II) Salts | Hg(II) | Accelerates rearrangement | wikipedia.org |
| Palladium(II) Salts | Pd(II), [PdCl2(NCPh)2] | Accelerates rearrangement, enables asymmetric catalysis | organic-chemistry.orgrsc.org |
| Chiral Palladium(II) Complexes | COP-Cl | High enantioselectivity | organic-chemistry.org |
Benzylic this compound Rearrangements
While the rearrangement of allylic trichloroacetimidates is well-established, the corresponding transformation of benzylic trichloroacetimidates has been less explored but offers a valuable route to benzylic amines. nih.gov This rearrangement can be promoted under both thermal and Lewis acid-catalyzed conditions to yield benzylic trichloroacetamides. nih.govsyr.edu
The reaction is believed to proceed through a cationic mechanism. nih.govnih.gov The use of nitromethane as a solvent has been found to be crucial for achieving high conversions and minimizing elimination side reactions. nih.gov The electronic nature of the aromatic ring influences the reaction efficiency, with electron-rich benzylic systems generally providing higher yields. researchgate.net For instance, the presence of electron-donating groups on the benzene ring facilitates the rearrangement, while electron-withdrawing groups can hinder it. nih.gov Steric hindrance around the benzylic position can also negatively impact the reaction yield. nih.gov
| Condition | Details | Effect on Yield | Reference |
|---|---|---|---|
| Thermal | Refluxing in nitromethane | Effective for electron-rich systems | nih.gov |
| Lewis Acid Catalysis | BF3•OEt2 in nitromethane | Provides an alternative for substrates that decompose thermally | nih.gov |
| Solvent | Nitromethane | Critical for high conversion and minimizing elimination | nih.gov |
Glycal this compound Rearrangements to Glycosyl Ureas
A novel application of this compound rearrangement is the stereoselective synthesis of glycosyl ureas from glycal trichloroacetimidates. acs.org This method involves a palladium(II)-catalyzed rearrangement of the glycal this compound to an N-glycosyl trichloroacetamide, which can then be converted to the corresponding glycosyl urea (B33335). acs.org The stereoselectivity of the rearrangement, affording either α- or β-N-glycosyl trichloroacetamides, is dependent on the nature of the palladium-ligand catalyst employed. acs.org
In addition to palladium catalysis, a nickel-catalyzed nih.govorganic-chemistry.org-rearrangement of glycosyl trichloroacetimidates has been developed for the stereoselective synthesis of α-glycosyl ureas. nih.gov The α-stereoselectivity at the anomeric carbon of the resulting trichloroacetamide is controlled by the choice of the cationic nickel catalyst. nih.gov The α-glycosyl trichloroacetamides can be directly converted into α-glycosyl ureas upon treatment with amines. nih.gov
Glycosylation Reactions Utilizing Glycosyl Trichloroacetimidates as Donors
Glycosyl trichloroacetimidates are widely used as effective glycosyl donors in the synthesis of oligosaccharides and glycoconjugates. nih.gov These donors are typically activated by a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), or a Brønsted acid. nih.govnih.gov
The glycosylation reaction is thought to proceed via an SN2-like mechanism, where the nucleophile (glycosyl acceptor) attacks the anomeric carbon, displacing the this compound leaving group. nih.gov This mechanism generally leads to the formation of a 1,2-trans-glycosidic linkage. The stereochemical outcome of the glycosylation is highly dependent on factors such as the nature of the protecting groups on the donor, the reactivity of the acceptor, the choice of promoter, and the reaction temperature. nih.gov
Recent studies have highlighted the role of cooperative catalysis in these reactions. For example, a singly protonated phenanthrolinium salt has been shown to act as a cooperative catalyst, activating both the glycosyl donor and the acceptor. nih.gov Interestingly, the byproduct of the reaction, trichloroacetamide, has been found to play a crucial role in accelerating the reaction rate. nih.gov Crossover experiments using labeled glycosyl this compound donors have demonstrated that the formation of N-glycosyl trichloroacetamide byproducts occurs through an intermolecular aglycon transfer mechanism. acs.org
| Promoter | Type | Reference |
|---|---|---|
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Lewis Acid | nih.gov |
| Boron trifluoride etherate (BF3·OEt2) | Lewis Acid | nih.gov |
| Perchloric acid over silica (HClO4-SiO2) | Brønsted Acid | researchgate.net |
N-Glycosylation Protocols
The formation of N-glycosidic bonds using this compound donors is essential for the synthesis of nucleosides and glycoproteins. Methodologies have been developed that allow for high stereoselectivity under mild conditions.
Cooperative Catalysis: A highly β-selective method for both O- and N-glycosylations involves a cooperative catalysis system using a singly protonated phenanthrolinium salt. nih.govnih.gov This catalyst acts as both a Brønsted acid, activating the this compound leaving group, and a Brønsted base, organizing the reacting partners. nih.gov The reaction proceeds through a proposed Sₙ2-like mechanism, leading to the stereospecific formation of β-N-glycosides from α-trichloroacetimidate donors with a variety of nucleophiles, including aliphatic alcohols, phenols, and anilines. nih.govnih.gov Kinetic studies have revealed that the trichloroacetamide byproduct plays a key role in accelerating the reaction rate and influencing selectivity. nih.gov
Self-Promoted Glycosylation: Another effective strategy is the self-promoted glycosylation of sulfonamides with glycosyl trichloroacetimidates. rsc.org This two-component reaction requires no additional catalysts or promoters and proceeds under ambient or elevated temperatures. rsc.orgresearchgate.net When α-glucosyl trichloroacetimidates are used, the reaction results in the stereospecific formation of the corresponding β-N-glucosides in high yields. rsc.org The mechanism is proposed to be initiated by a proton transfer from the acidic sulfonamide to the this compound, forming a contact ion pair that collapses in an Sₙi-like fashion. rsc.orgresearchgate.net The stereospecificity arises from the associated nature of the intermediates throughout the reaction. researchgate.net
Table 2: N-Glycosylation Protocols using this compound Donors
| Method | Promoter/Conditions | Mechanism | Typical Stereoselectivity | Reference |
|---|---|---|---|---|
| Cooperative Catalysis | Phenanthrolinium salt | Sₙ2-like | High β-selectivity | nih.govnih.gov |
| Self-Promoted | Sulfonamide acceptor, heat | Sₙi-like (ion pairs) | High β-selectivity from α-donors | rsc.org |
Orthogonal Glycosylation Strategies
Orthogonal glycosylation enables the stepwise and controlled assembly of complex oligosaccharides in a one-pot fashion by using a set of glycosyl donors with leaving groups that can be activated under distinct conditions. bham.ac.uk This strategy avoids the need for multiple protection-deprotection steps, significantly improving synthetic efficiency.
Principle of Orthogonality: An orthogonal strategy relies on the selective activation of one type of glycosyl donor in the presence of another, which serves as the glycosyl acceptor. nih.gov The key is that the leaving group of the acceptor remains unaffected by the activation conditions for the donor. nih.govsemanticscholar.org After the first glycosylation, the leaving group on the newly formed disaccharide can then be activated under a different set of conditions to react with another glycosyl acceptor. bham.ac.uk
Trichloroacetimidates in Orthogonal Synthesis: Glycosyl trichloroacetimidates are frequently incorporated into these strategies. For example, an orthogonal system might involve a glycosyl this compound, a thioglycoside, and a glycosyl fluoride (B91410). nih.gov The this compound can be activated by a weak Lewis acid (e.g., TMSOTf) without affecting the thioglycoside or fluoride. Subsequently, the thioglycoside can be activated by a stronger promoter (e.g., N-Iodosuccinimide/TfOH), and finally, the glycosyl fluoride can be activated under yet another set of conditions.
A one-pot strategy has been developed for both glycan and nucleoside synthesis using glycosyl ortho-(1-phenylvinyl)benzoates (PVB) in combination with other donors, including trichloroacetimidates (TCAI) and N-phenyltrifluoroacetimidates (PTFAI). nih.gov The orthogonality of these leaving groups allows for a multi-step, one-pot synthesis to form multiple glycosidic bonds sequentially. nih.govsemanticscholar.org The correct selection of orthogonal protecting groups, such as Carboxybenzyl (Cbz) and Trichloroethoxycarbonyl (Troc), is also crucial for the success of these complex syntheses. nih.gov
Table 3: Example of an Orthogonal Set of Glycosyl Donors
| Glycosyl Donor Leaving Group | Typical Promoter | Orthogonality | Reference |
|---|---|---|---|
| This compound (TCAI) | TMSOTf, BF₃·OEt₂ | Activated in the presence of thioglycosides, fluorides, etc. | nih.govnih.gov |
| Thioglycoside (e.g., S-ethyl) | NIS/TfOH | Stable to TCAI activation conditions | bham.ac.uknih.gov |
| Glycosyl Fluoride | Cp₂ZrCl₂/AgClO₄ | Stable to TCAI and thioglycoside activation conditions | nih.gov |
| ortho-(1-phenylvinyl)benzoate (PVB) | Au(I) or Pt(IV) catalysts | Stable to TCAI activation conditions | nih.gov |
Catalytic Approaches in Trichloroacetimidate Chemistry
Brønsted Acid Catalysis
Brønsted acids are effective catalysts for activating trichloroacetimidates, which are known to be excellent alkylating agents. acs.org This activation facilitates their reaction with a variety of nucleophiles. acs.org Research has shown that many trichloroacetimidates are more reactive than previously thought, enabling alkylation of carboxylic acids, alcohols, thiols, and sulfonamides without the need for an external acid catalyst. acs.org However, for less reactive nucleophiles or more stable trichloroacetimidates, a catalytic amount of a Brønsted acid is often necessary. acs.orgsyr.edu
One significant application of Brønsted acid catalysis is the monoalkylation of anilines. acs.org Using a catalytic amount of a Brønsted acid, trichloroacetimidates can effectively alkylate aromatic amines, with monoalkylation being the predominant outcome. acs.org The efficiency of this reaction is influenced by the electronic properties of the aniline (B41778), with electron-poor anilines generally providing higher yields. acs.org In the case of electron-rich anilines, competitive Friedel–Crafts alkylation can occur. acs.org A convenient one-pot procedure involving the in situ formation of the imidate has been developed, offering a direct method for the substitution of alcohols with anilines. acs.org Mechanistic studies involving chiral imidates suggest that the reaction likely proceeds through a carbocation intermediate. acs.org
In the realm of glycosylation, chiral Brønsted acids have been shown to influence the stereochemical outcome of reactions involving glycosyl trichloroacetimidate donors. organic-chemistry.org Specifically, chiral BINOL-derived phosphoric acids can activate these donors, affecting the ratio of α- and β-anomers formed. organic-chemistry.org For instance, the (S)-enantiomer of the catalyst often leads to high β-selectivity, while the (R)-enantiomer results in lower β-selectivity. organic-chemistry.org The choice of solvent also plays a crucial role, with less polar solvents like toluene (B28343) favoring higher stereoselectivity. organic-chemistry.org Furthermore, the stereochemical outcome is dependent on the specific glycosyl donor and acceptor used, indicating a "matched/mismatched" relationship between the chirality of the catalyst and the configuration of the leaving group. tandfonline.com
The use of a singly protonated phenanthrolinium salt as a cooperative catalyst represents another innovative approach in glycosylation. nih.gov This catalyst functions as both a Brønsted acid, activating the this compound leaving group, and a Brønsted base. nih.gov The byproduct of the reaction, trichloroacetamide (B1219227), has been observed to accelerate the reaction rate, a previously unrecognized phenomenon in this methodology. nih.gov
| Catalyst Type | Application | Key Findings |
| General Brønsted Acids | Alkylation of various nucleophiles | Trichloroacetimidates are potent alkylating agents, sometimes not requiring a catalyst. acs.org |
| (±)-Camphorsulfonic acid | Monoalkylation of anilines | Efficient for electron-deficient anilines; proceeds via a carbocation intermediate. acs.org |
| Chiral Phosphoric Acids | Stereoselective glycosylation | Catalyst chirality influences α/β selectivity; "matched/mismatched" effects observed. organic-chemistry.orgtandfonline.com |
| Phenanthrolinium Salt | Cooperative catalysis in glycosylation | Acts as both Brønsted acid and base; byproduct accelerates the reaction. nih.gov |
Lewis Acid Catalysis
Lewis acids are widely employed to activate trichloroacetimidates for various chemical transformations, including the synthesis of functionalized pyrroloindolines and glycosylation reactions. nih.govsyr.edu The displacement of a C3a-trichloroacetimidate on a pyrroloindoline core allows for the introduction of a diverse array of nucleophiles. nih.govsyr.edu
In the synthesis of functionalized pyrroloindolines, Lewis acids such as Cu(OTf)₂ and BF₃·OEt₂ have proven effective in catalyzing the substitution of the this compound group. nih.govacs.org While Brønsted acids like CSA and TfOH can also promote the reaction, they may lead to side products or require harsher conditions. nih.govacs.org BF₃·OEt₂, in particular, often provides rapid reactions with good yields. nih.govacs.org This methodology has been successfully applied to a range of nucleophiles, including anilines, alcohols, thiols, and phenols, and has been utilized in the total synthesis of natural products like arundinine. nih.gov
Lewis acids are also instrumental in glycosylation reactions using glycosyl this compound donors. nih.gov Catalysts such as BF₃·OEt₂ and TMSOTf are commonly used to activate these donors. nih.gov The stereoselectivity of these reactions is often highly dependent on the reaction temperature, with lower temperatures generally favoring better stereochemical control. nih.gov Gold(III) chloride has been identified as a highly effective Lewis acid catalyst that interacts strongly with the alcohol acceptor and weakly with the this compound leaving group, leading to highly β-selective O-glycoside formation at low temperatures. nih.gov
Furthermore, Lewis acid-catalyzed intramolecular allylic substitution of bis(trichloroacetimidates) provides a versatile route to unsaturated amino acids. researchgate.net The cyclization of trichloroacetimidates derived from 1,4- and 1,5-enediols yields 4-vinyloxazolines and 4-vinyloxazines, which can be further transformed into protected unsaturated α- and β-amino acids. researchgate.net The reaction is believed to proceed through the formation of a stable carbenium ion intermediate. researchgate.net
The Friedel-Crafts propargylation of arenes with O-propargyl trichloroacetimidates, catalyzed by BF₃·OEt₂, is a highly efficient method for synthesizing 1,3-diarylpropynes. acs.org This approach is particularly useful for primary propargyl alcohols and complements transition metal-catalyzed methods that typically work better with secondary propargyl alcohols. acs.org
| Lewis Acid Catalyst | Application | Key Features |
| BF₃·OEt₂ | Synthesis of functionalized pyrroloindolines | Rapid reaction, good yields for various nucleophiles. nih.govacs.org |
| Cu(OTf)₂ | Synthesis of functionalized pyrroloindolines | Good yields, may offer better selectivity than stronger Lewis acids. acs.org |
| TMSOTf | Glycosylation | Common activator for glycosyl trichloroacetimidates. nih.gov |
| AuCl₃ | Stereoselective glycosylation | Promotes highly β-selective glycosylation at low temperatures. nih.gov |
| BF₃·OEt₂ | Friedel-Crafts propargylation | Efficient synthesis of 1,3-diarylpropynes from primary propargyl alcohols. acs.org |
Transition Metal Catalysis
Transition metals offer a powerful toolkit for a wide range of reactions involving trichloroacetimidates, enabling transformations that are often difficult to achieve with other catalytic systems.
Palladium catalysts have been successfully employed in stereoselective glycosylation and the rearrangement of allylic trichloroacetimidates. A cationic palladium(II) complex, Pd(CH₃CN)₄(BF₄)₂, has been shown to be an efficient activator for glycosyl this compound donors, enabling the synthesis of disaccharides and glycopeptides. nih.gov This method is highly stereoselective, proceeds under mild conditions with low catalyst loading, and notably directs β-glucosylation even in the absence of neighboring group participation. nih.gov This palladium-catalyzed approach provides a practical route to β-O-aryl glycosides. uiowa.edu
The palladium(II)-catalyzed rearrangement of glycal trichloroacetimidates is a key step in the stereoselective synthesis of glycosyl ureas. semanticscholar.orgdntb.gov.ua This transformation is highly α-selective and tolerant of various protecting groups. uiowa.edu
Furthermore, palladium catalysis is effective for the cyclization of trichloroacetimidates to produce 4-vinyl-5,6-dihydro-1,3-oxazines, which are precursors to 1,3-amino alcohols. nih.gov This reaction exhibits diastereoselectivity, favoring the formation of the 4,6-cis-isomers. nih.gov
The asymmetric rearrangement of allylic trichloroacetimidates, aza-Claisen rearrangement, can be catalyzed by palladium complexes in conjunction with chiral ligands to produce enantioenriched allylic amines. beilstein-journals.orgnih.govorganic-chemistry.org Detailed kinetic and computational studies of this reaction have led to a model for enantioselectivity, which can aid in the rational design of more effective catalysts. acs.org
Gold(I) catalysts have emerged as highly efficient promoters for the Overman rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. beilstein-journals.orgnih.govbeilstein-journals.org This transformation can be conducted in water, offering an environmentally benign protocol. beilstein-journals.orgnih.govbeilstein-journals.org The use of AuCl as a catalyst allows for the synthesis of a variety of C3-alkyl substituted allylic trichloroacetamides in good to high yields under mild conditions. beilstein-journals.orgnih.govbeilstein-journals.org This method is also scalable, as demonstrated by a gram-scale synthesis. nih.govbeilstein-journals.org
Gold(I) catalysts are also effective in the intramolecular hydroamination of trichloroacetimidates derived from propargyl and homopropargyl alcohols. nih.gov In the presence of a cationic Au(I) complex, a variety of trichloroacetimidates undergo efficient hydroamination under exceptionally mild conditions. nih.gov
In the context of glycosylation, Au(I)-catalyzed reactions of glycosyl trichloroacetimidates with alcohol aglycones can produce β-glycosides stereoselectively, with the stereochemical outcome attributed to neighboring-group participation. rsc.org
| Gold Catalyst | Reaction Type | Key Advantages |
| AuCl | Overman Rearrangement | High efficiency, mild conditions, can be performed in water. beilstein-journals.orgnih.govbeilstein-journals.org |
| Cationic Au(I) complex | Intramolecular Hydroamination | Mild reaction conditions, efficient cyclization. nih.gov |
| Au(I) catalyst | Glycosylation | Stereoselective formation of β-glycosides. rsc.org |
Iridium catalysts have proven to be particularly effective in the allylic substitution of trichloroacetimidates, especially for the synthesis of allylic fluorides. organic-chemistry.orgnih.gov A rapid and high-yielding allylic fluorination of trichloroacetimidates can be achieved using an iridium catalyst in conjunction with Et₃N·3HF at room temperature under ambient air. organic-chemistry.orgnih.gov This method provides branched allylic fluorides with complete regioselectivity and shows considerable functional group tolerance. organic-chemistry.org A significant advantage of this protocol is its applicability to the rapid incorporation of radioactive ¹⁸F for use in positron emission tomography (PET) imaging. organic-chemistry.org
The iridium-catalyzed enantioselective fluorination of racemic, secondary allylic trichloroacetimidates has also been developed. acs.org Using a chiral-diene-ligated iridium catalyst, a dynamic kinetic asymmetric transformation (DYKAT) allows for the synthesis of acyclic allylic fluorides in high yields and with excellent enantioselectivity. acs.orgacs.org Mechanistic studies, combining experimental and computational approaches, have revealed the crucial role of the this compound as both a leaving group and a ligand in enabling this transformation. acs.org
Furthermore, iridium-catalyzed dynamic kinetic asymmetric substitution reactions of racemic allylic trichloroacetimidates have been extended to other nucleophiles, such as carboxylic acids and unactivated anilines, providing access to a broad range of branched allylic products with high enantioselectivity. researchgate.net
Cobalt-catalyzed reactions involving trichloroacetimidates have been explored, for instance, in the context of asymmetric fluorination and allylic imidate rearrangements. Asymmetric fluorination of β-ketoesters has been achieved using a catalytic amount of Co(acac)₂ with a chiral salen ligand, yielding α-fluorinated products with good enantioselectivity. beilstein-journals.org Additionally, cobalt oxazoline (B21484) palladacycles have been investigated as catalysts for the allylic imidate rearrangement of trichloroacetimidates. researchgate.net
Iron(III)-Catalyzed Reactions
The use of first-row transition metals as catalysts has gained attention due to their cost-effectiveness and lower toxicity compared to precious metals. Iron(III) chloride (FeCl₃) has emerged as an inexpensive, efficient, and environmentally benign Lewis acid catalyst for promoting glycosylation reactions using glycosyl trichloroacetimidates as donors. frontiersin.orgnih.gov This methodology is particularly effective for the stereoselective synthesis of 1,2-trans-glycosides. frontiersin.orgrsc.org
Research has demonstrated that a catalytic amount (typically 10 mol%) of FeCl₃ can mediate the glycosylation of various armed (electron-rich) this compound donors, including those derived from glucose, galactose, mannose, and rhamnose. rsc.org The reactions proceed with a broad range of glycosyl acceptors, such as simple alcohols, phenols, and complex carbohydrate-based alcohols, to afford the corresponding disaccharides and trisaccharides in high yields and with excellent 1,2-trans selectivity. nih.govrsc.org The high stereoselectivity is maintained even with donors that have a C-2 ether protecting group, which cannot provide neighboring group participation. frontiersin.orgrsc.org This suggests that the catalyst modulates the reaction pathway to favor the 1,2-trans product. rsc.org The reactions are typically conducted at temperatures ranging from -60°C to room temperature. frontiersin.org
The utility of this method has been extended to more complex synthetic strategies, including double glycosylation and one-pot three-component orthogonal glycosylation reactions for the assembly of oligosaccharides. rsc.org
Table 1: Examples of Iron(III) Chloride-Catalyzed Glycosylation
| Glycosyl Donor Type | Glycosyl Acceptor | Selectivity (α:β) | Yield | Reference |
|---|---|---|---|---|
| 2-O-Acyl Glucosyl this compound | Primary Alcohol | Exclusively β | High | frontiersin.org |
| 2-O-Alkyl Glucosyl this compound | Phenolic Compound | Predominantly β | Excellent | rsc.org |
| Mannosyl this compound | Carbohydrate Alcohol | Exclusively β | High | rsc.org |
| Rhamnosyl this compound | Simple Alcohol | Exclusively α (trans) | High | rsc.org |
Copper-Catalyzed Reactions
Copper salts have proven to be versatile catalysts for various transformations involving trichloroacetimidates, extending beyond their use in glycosylation. These reactions benefit from the mild conditions afforded by the weaker Lewis acidity of many copper catalysts compared to harsher alternatives.
One significant application is the N-tert-butylation of aromatic amines. organic-chemistry.orglookchem.com Using tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent, copper(I) and copper(II) salts, particularly copper(II) triflate (Cu(OTf)₂), effectively catalyze the reaction at room temperature. organic-chemistry.org The reaction proceeds cleanly in solvents like nitromethane, with electron-withdrawing substituents on the aniline substrate enhancing reaction rates and yields. organic-chemistry.org
Copper catalysts are also employed in the displacement of the this compound group in more complex substrates like functionalized pyrroloindolines. nih.gov In the synthesis of pyrroloindoline alkaloids, Cu(OTf)₂ was found to be a suitable catalyst for the alkylation of indole (B1671886) and aniline nucleophiles with a C3a-trichloroacetimidate-substituted pyrroloindoline. nih.gov The use of a milder Lewis acid like Cu(OTf)₂ can lead to more selective reactions and improved yields by minimizing side reactions. nih.gov
Furthermore, copper catalysis has been applied to the hydroamination of propargyl imidates, although propargyl trichloroacetimidates were found to be unreactive under these specific conditions, suggesting the reaction mechanism is sensitive to the electronic nature of the imidate nitrogen. scranton.edu
Table 2: Overview of Copper-Catalyzed Reactions with Trichloroacetimidates
| Reaction Type | Catalyst | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| N-tert-butylation | Cu(OTf)₂ | Aromatic Amines | Efficient reaction at room temperature; enhanced by electron-withdrawing groups. | organic-chemistry.orglookchem.com |
| C-N/C-O Bond Formation | Cu(OTf)₂ | Pyrroloindoline this compound | Milder catalyst improves selectivity and yield in complex alkaloid synthesis. | nih.gov |
| Glycosylation | [(pCF₃Ph)₃P]AuCl/AgOTf (Au/Ag) | Glycals (not imidates) | Copper catalysts are part of a broader field of transition metal-catalyzed glycosylations. | nih.gov |
Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering an attractive alternative to metal-based systems due to its generally milder conditions and environmental friendliness. thieme-connect.com In the context of this compound chemistry, organocatalysts primarily function as Brønsted acids to activate the imidate leaving group. nih.govsyr.edu
Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been investigated for their ability to control the stereochemical outcome of glycosylation reactions. organic-chemistry.org By activating the glycosyl this compound donor, these catalysts can influence the anomeric ratio (α/β) of the resulting glycoside product. Studies have shown that the choice of catalyst enantiomer can affect the stereoselectivity, with certain enantiomers favoring the formation of β-glycosides. organic-chemistry.org The solvent also plays a critical role, with nonpolar solvents like toluene often providing better stereocontrol than more polar options. organic-chemistry.org
Beyond glycosylation, Brønsted acid catalysis has been successfully applied to other transformations of trichloroacetimidates. For instance, an intramolecular enantioselective S_N2' reaction of allylic trichloroacetimidates to form chiral 2-vinylpyrrolidines has been developed. nih.gov This metal-free allylic alkylation proceeds via dual activation of the substrate by the organocatalyst, demonstrating the potential for highly enantioselective access to valuable nitrogen-containing heterocycles. nih.gov
Table 3: Applications of Organocatalysis in this compound Chemistry
| Catalyst Type | Reaction | Function/Outcome | Reference |
|---|---|---|---|
| Chiral Phosphoric Acids (e.g., BINOL-derived) | O-Glycosylation | Activation of donor; influences stereochemical outcome (α/β selectivity). | organic-chemistry.org |
| Brønsted Acids | Intramolecular Asymmetric S_N2' Reaction | Activation of allylic this compound leaving group for enantioselective cyclization. | nih.gov |
| Pyrrylium Salt (e.g., H₃Pypy) | β-Selective Glycosylation | Catalyzes reaction between α-trichloroacetimidate donors and reactive acceptors. | nih.gov |
Cooperative Catalysis
Cooperative catalysis involves the simultaneous action of two or more catalysts to promote a chemical reaction, often achieving results that are superior to what is possible with either catalyst alone. researchgate.netnih.gov This approach has been particularly fruitful in stereoselective glycosylation reactions using this compound donors, where one catalyst activates the donor while a co-catalyst activates the acceptor nucleophile. nih.gov
A prominent example is the use of a thiourea (B124793) derivative as a hydrogen-bond donor co-catalyst alongside a Brønsted acid. researchgate.netuni-konstanz.debeilstein-journals.org The thiourea activates the glycosyl acceptor (an alcohol) by forming hydrogen bonds, increasing its nucleophilicity. beilstein-journals.org Simultaneously, the Brønsted acid protonates the nitrogen of the this compound group, making it a better leaving group. uni-konstanz.de This dual activation facilitates a highly organized, S_N2-type transition state, leading to excellent stereocontrol, often yielding 1,2-trans glycosides with high selectivity even at room temperature. researchgate.netuni-konstanz.de
Other cooperative systems have also been developed. A combination of an electron-deficient pyridinium (B92312) salt and an aryl thiourea derivative has been shown to be effective for O-glycosylation. beilstein-journals.org More recently, systems involving a singly protonated phenanthrolinium salt have been designed to activate both the glycosyl this compound donor and a wide variety of alcohol, phenol (B47542), and amine acceptors through a network of hydrogen bonds, affording β-selective products. nih.gov Another novel approach combines a thiourea with a halogen bond (XB) donor to achieve the direct N-glycofunctionalization of amides with glycosyl trichloroacetimidates. core.ac.uk
Table 4: Examples of Cooperative Catalytic Systems for this compound Activation
| Catalyst System | Reaction Type | Mechanism/Key Feature | Reference |
|---|---|---|---|
| Thiourea + Brønsted Acid | O-Glycosylation | Dual activation via H-bonding to acceptor and protonation of donor; enforces S_N2 pathway. | nih.govresearchgate.netuni-konstanz.de |
| Pyridinium Salt + Thiourea | O-Glycosylation | Synergistic system enhances reaction rate and selectivity. | beilstein-journals.org |
| Protonated Phenanthrolinium Salt | O- and N-Glycosylation | Activates both donor and acceptor through multiple H-bond interactions. | nih.gov |
| Thiourea + Halogen Bond (XB) Donor | N-Glycosylation of Amides | Cooperative activation of amide and this compound donor. | core.ac.uk |
Compound Index
Stereochemical Control in Trichloroacetimidate Mediated Reactions
Enantioselective and Asymmetric Transformations
Enantioselective transformations involving trichloroacetimidates enable the synthesis of chiral molecules from prochiral or racemic starting materials. By employing chiral catalysts, it is possible to direct these reactions to produce one enantiomer in excess over the other. This has led to the development of powerful asymmetric versions of several important name reactions and functional group interconversions.
The Overman rearrangement is a nih.govnih.gov-sigmatropic rearrangement that converts allylic trichloroacetimidates into the corresponding allylic trichloroacetamides, which are valuable precursors to chiral allylic amines. rsc.orgorganic-chemistry.orgnumberanalytics.com The reaction was first reported by Larry Overman in 1974 and is known for its high stereoselectivity. numberanalytics.com The rearrangement can be induced thermally or, more commonly, through catalysis by soft Lewis acids such as palladium(II) or mercury(II) salts. rsc.orgorganic-chemistry.org
The development of a catalytic asymmetric version has significantly enhanced the utility of this transformation. rsc.orgnih.gov Chiral palladium(II) complexes, in particular, have been shown to be effective catalysts for the enantioselective rearrangement of prochiral allylic trichloroacetimidates. rsc.orgorganic-chemistry.orgorganic-chemistry.org These catalysts create a chiral environment that differentiates between the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer of the product. organic-chemistry.org
A notable advancement in this area is the use of the chloride-bridged dimer catalyst, COP-Cl, which effectively catalyzes the rearrangement of (E)-allylic trichloroacetimidates to provide allylic trichloroacetamides with high yields and excellent enantioselectivities (92-98% ee). organic-chemistry.org This method has proven to be practical for transforming prochiral allylic alcohols into enantioenriched allylic amines and offers high functional group compatibility. nih.govorganic-chemistry.org
| Substrate (Allylic Trichloroacetimidate) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (E)-Cinnamyl this compound | COP-Cl (5 mol %) | 99 | 98 | organic-chemistry.org |
| (E)-Hex-2-en-1-yl this compound | COP-Cl (5 mol %) | 97 | 96 | organic-chemistry.org |
| (E)-3-Phenylprop-2-en-1-yl this compound | Chiral Pd(II) Complex | High | High | rsc.org |
The introduction of fluorine into organic molecules can profoundly alter their biological properties, making catalytic asymmetric fluorination a highly important transformation. Trichloroacetimidates have emerged as excellent electrophiles for iridium-catalyzed asymmetric allylic fluorination. uiowa.eduacs.orgacs.org This methodology allows for the use of racemic allylic trichloroacetimidates as substrates in a dynamic kinetic asymmetric transformation (DYKAT). uiowa.eduacs.orgnih.govthieme-connect.com In this process, a chiral iridium catalyst, typically ligated with a chiral diene, facilitates the rapid interconversion of the allylic enantiomers and their subsequent stereoselective reaction with a nucleophilic fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF). acs.orgnih.govresearchgate.net
This approach provides access to a wide variety of enantioenriched allylic fluorides, including those with α-linear, α-branching, and β-heteroatom substituents, in good yields, with excellent branched-to-linear regioselectivity, and high levels of enantioselectivity. uiowa.eduacs.org Mechanistic studies have highlighted the critical role of the this compound group, which acts as both a potent leaving group and a ligand to enable the DYKAT process. uiowa.edunih.gov The versatility of this method has been demonstrated in the asymmetric synthesis of complex molecules like 15-fluorinated prostaglandin (B15479496) and the neuroprotective agent P7C3-A20. uiowa.edu
Asymmetric glycosylation refers to the catalytic, enantioselective formation of a glycosidic bond. While traditional glycosylation focuses on diastereoselectivity at the anomeric center, asymmetric glycosylation aims to control the stereochemistry using a chiral catalyst when reacting a prochiral aglycon or a racemic glycosyl donor/acceptor pair. The use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, has been shown to influence the stereochemical outcome of glycosylation reactions using this compound donors. organic-chemistry.org
Research has demonstrated that the chirality of the catalyst can induce stereoselectivity. organic-chemistry.org For instance, in certain reactions, the (S)-enantiomer of a chiral phosphoric acid catalyst promoted high β-selectivity, whereas the (R)-enantiomer resulted in lower selectivity. organic-chemistry.org The stereochemical outcome is a complex interplay between the chirality of the catalyst and the configuration of the this compound leaving group at the anomeric center. researchgate.net This phenomenon, known as stereochemical "match" and "mismatch," highlights the potential for achieving catalyst-controlled stereoselectivity in glycosylations. researchgate.net Chiral (salen)Co complexes have also been introduced as a new class of bench-stable promoters for the stereoselective glycosylation of this compound donors at room temperature. rsc.org
| Glycosyl Donor (this compound) | Acceptor | Catalyst | α:β Ratio | Reference |
| 2-Deoxy-sugar α-trichloroacetimidate | Alcohol | (S)-Chiral Phosphoric Acid | 1:16 | researchgate.net |
| 2-Deoxy-sugar α-trichloroacetimidate | Alcohol | (R)-Chiral Phosphoric Acid | 6.6:1 | researchgate.net |
| Per-O-benzylated glucosyl this compound | Glycosyl acceptor | (S)-BINOL-derived phosphoric acid | High β-selectivity | organic-chemistry.org |
Diastereoselective Synthesis
Diastereoselective synthesis involving trichloroacetimidates focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. These reactions are invaluable for constructing the complex frameworks of natural products and other biologically active compounds.
A key example is the palladium-catalyzed cyclization of homoallylic trichloroacetimidates to produce 4-vinyl-5,6-dihydro-1,3-oxazines. acs.orgfigshare.com These oxazines are important precursors for syn- and anti-1,3-amino alcohols. The reaction exhibits high diastereoselectivity, favoring the formation of the 4,6-cis isomers with diastereomeric ratios of up to >20:1. acs.orgfigshare.com The stereoselectivity is sensitive to the steric bulk of the substituent adjacent to the this compound group. acs.org
Another powerful diastereoselective transformation is the palladium(II)-catalyzed aza-Claisen rearrangement of allylic trichloroacetimidates derived from L-amino acids. This method has been used for the highly diastereoselective synthesis of anti-1,2-aminoalcohols. nih.gov The combination of a chiral starting material and a catalyst-controlled rearrangement allows for precise control over the newly formed stereocenter relative to the existing one.
| Reaction Type | Substrate | Catalyst | Product | Diastereoselectivity (dr) | Reference |
| Pd-catalyzed Cyclization | Homoallylic this compound | Pd(dba)₂ | 4,6-cis-dihydro-1,3-oxazine | >20:1 | acs.orgfigshare.com |
| Aza-Claisen Rearrangement | Allylic this compound 6a | Palladium(II) | anti-1,2-aminoalcohol | High | nih.gov |
Anomeric Stereocontrol in Glycosylation
Perhaps the most extensive application of trichloroacetimidates is in the synthesis of oligosaccharides, where controlling the stereochemistry of the anomeric linkage (α or β) is paramount. syr.eduresearchgate.net Glycosyl trichloroacetimidates are stable, easily prepared from the corresponding hemiacetals, and are activated under mild Lewis acidic conditions. syr.eduuni-konstanz.de
The stereochemical outcome of the glycosylation is governed by several factors:
Neighboring Group Participation: A participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can shield one face of the molecule, leading to the exclusive formation of 1,2-trans glycosides. syr.edu
Solvent Effects: The polarity and coordinating ability of the solvent can influence the lifetime and nature of the reactive intermediates (e.g., oxocarbenium ions or contact ion pairs), thereby affecting the stereoselectivity. syr.edu
Catalyst/Promoter: The choice of Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or organocatalyst can dictate the reaction mechanism (SN1-like vs. SN2-like) and thus the anomeric outcome. nih.govrsc.org
Temperature: Low temperatures often favor SN2-like pathways, which can lead to higher stereoselectivity. nih.gov
Anomeric Configuration of the Donor: While some systems proceed through a common oxocarbenium ion intermediate regardless of the donor's initial configuration, other methods are stereospecific, where the anomeric outcome is directly dependent on the starting anomer. chemrxiv.orgmdpi.com For example, pyrylium (B1242799) salt-catalyzed glycosylations have been shown to be stereospecific, with α-donors giving β-products and β-donors giving α-products. chemrxiv.org
Achieving high β-selectivity in O-glycosylation, especially in the absence of C-2 neighboring group participation, is a significant challenge in carbohydrate chemistry. This compound chemistry offers several powerful solutions.
A common strategy to obtain β-glycosides is to employ an α-glycosyl this compound donor and promote an SN2-like reaction mechanism, which proceeds with inversion of configuration at the anomeric center. nih.govchemrxiv.orgnih.gov Several catalytic systems have been developed to enforce this pathway.
Cooperative catalysis, where a catalyst activates the donor and a co-catalyst activates the acceptor, has proven highly effective. A system using a singly protonated phenanthrolinium salt as a Brønsted acid catalyst has been shown to facilitate the coupling of α-glycosyl trichloroacetimidates with a variety of alcohols to give β-glycosides in high yields and excellent selectivity. nih.govnih.govacs.org Kinetic studies revealed that the byproduct, trichloroacetamide (B1219227), plays a crucial and previously unrecognized role as a co-catalyst, activating the alcohol acceptor through hydrogen bonding. nih.govnih.gov This cooperative activation promotes an SN2-like transition state, leading to high β-selectivity. nih.govacs.org
Other catalytic systems that promote β-selectivity include:
Pyrylium Salts: These organocatalysts can mediate stereospecific glycosylations, where α-trichloroacetimidates yield β-glycosides. chemrxiv.orgfrontiersin.org
Thiourea (B124793) Co-catalysts: In conjunction with Brønsted or Lewis acids, thioureas can act as hydrogen-bond donors to enforce an SN2-type pathway, enhancing β-selectivity even at room temperature. researchgate.netnih.govbeilstein-journals.org
Gold(III) Chloride: This Lewis acid has been shown to be a highly effective catalyst for promoting highly β-selective glycosylations at low temperatures (< -60 °C). nih.gov
| Glycosyl Donor (α-anomer) | Acceptor | Catalyst System | Solvent | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | 4-Methoxyphenol | Phenanthrolinium·BF₄⁻ | Et₂O | 1:19 | nih.gov |
| 2-Azido-2-deoxy-α-D-glucopyranosyl this compound | Isopropanol | Phenanthrolinium·BF₄⁻ | Et₂O | >1:19 | nih.gov |
| Per-O-benzylated α-trichloroacetimidate donor | Phenol (B47542) acceptor | H₃Pypy catalyst | Et₂O | Good β-selectivity | frontiersin.org |
| 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl this compound | Methanol | Camphor-derived thiourea 1 | Solvent-free | 1:73 | nih.gov |
| Per-O-benzyl-α-D-glucopyranosyl this compound | Cyclohexanol | AuCl₃ (10 mol%) | Toluene (B28343)/DCM | 1:15 | nih.gov |
α-Selectivity in O- and N-Glycosylation
The stereoselective synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, with the α-anomer often presenting a significant synthetic challenge. This compound donors have emerged as versatile tools for achieving α-selectivity in both O- and N-glycosylation reactions through various strategic approaches.
α-Selective O-Glycosylation:
Achieving α-selectivity in O-glycosylation often relies on carefully controlling the reaction mechanism to favor the approach of the acceptor from the α-face of the donor. One strategy involves the use of a β-trichloroacetimidate donor, which can proceed through an SN2-like substitution to yield the α-glycoside. wikipedia.orgnih.gov
Another powerful approach involves modulating the catalyst system and solvent. For instance, cooperative catalysis using an electron-deficient pyridinium (B92312) salt and an aryl thiourea derivative has been shown to promote O-glycosylation with good to excellent α-selectivity. rsc.org This system is believed to activate the this compound donor through hydrogen bonding, facilitating the reaction under mild conditions. rsc.org The use of ethereal solvents like diethyl ether can also enhance α-selectivity, suggesting a participating role of the solvent in the reaction intermediate. acs.org In some cases, high α-selectivity is attributed to the anomeric effect. rsc.org For example, the glycosylation of various acceptors with 4,6-O-benzylidine-2,3-di-O-benzyl-α-D-glucopyranosyl this compound under optimized conditions resulted in good yields with excellent α-selectivity. rsc.org
A practical method for α-selective aromatic C-glycosylation has been reported using simple per-O-acetyl glycopyranosyl trichloroacetimidates, which proved particularly effective for L-fucosyl and 2-azido-2-deoxy-D-galatosaminyl imidates, yielding exclusive α-selectivity. beilstein-journals.org
Table 1: Examples of α-Selective O-Glycosylation using this compound Donors Data compiled from research findings. rsc.org
| Glycosyl Donor | Glycosyl Acceptor | Key Conditions | Yield (%) | α:β Ratio |
|---|---|---|---|---|
| 4,6-O-benzylidine-2,3-di-O-benzyl-α-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Pyridinium salt/thiourea catalyst, DCM, rt | Good | Excellent α-selectivity |
| D-mannopyranosyl this compound | Various alcohol acceptors | Pyridinium salt/thiourea catalyst, DCM, rt | 61-78 | Moderate selectivity |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Pyridinium salt/thiourea catalyst, DCM, rt | 90 | 2.2:1 |
α-Selective N-Glycosylation:
The synthesis of α-N-glycosides is a formidable challenge in glycochemistry. mpg.denih.gov Direct N-glycosylation methods often rely on neighboring group participation, which typically yields β-N-glycosides. mpg.denih.gov However, strategies utilizing this compound donors have been developed to overcome this hurdle.
A key strategy for achieving α-selectivity is the "double inversion" mechanism. mpg.denih.gov This approach, often facilitated by a synergistic co-catalytic system of a halogen bond (XB) donor and a thiourea catalyst, is proposed to proceed via an initial SN2 attack on the α-donor by the solvent (e.g., n-butyl methyl ether) to form a β-linked intermediate. mpg.denih.govacademie-sciences.fr A subsequent SN2 attack by the amide nucleophile on this intermediate inverts the stereocenter again, resulting in the desired α-N-glycoside. mpg.denih.gov The choice of solvent is critical, with n-butyl methyl ether being identified as highly suitable for promoting α-selectivity. mpg.denih.govacademie-sciences.fr
Furthermore, nickel-catalyzed glycosylation has emerged as a novel method for synthesizing 1,2-cis-2-amino glycosides with high α-selectivity. rsc.org In this system, the α-orientation of the C(1)-trichloroacetimidate group on the donor is essential for the reaction to proceed. rsc.org The high selectivity is primarily controlled by the nickel-ligand complex, with the presence of a C(2)-N-substituted benzylidene functionality on the donor being crucial for the outcome. rsc.org
Table 2: Catalytic Systems for α-Selective N-Glycosylation Data from published research. mpg.denih.govacademie-sciences.fr
| Glycosyl Donor Type | Nucleophile | Catalytic System | Proposed Mechanism | Stereochemical Outcome |
|---|---|---|---|---|
| Glycosyl this compound | Amide (Asparagine derivative) | Halogen Bond (XB) Donor / Thiourea | Double Inversion (SN2-like) | α-selective |
| C(2)-N-Substituted Benzylidene Glucosamine this compound | Alcohols | Nickel Catalyst | Nickel-ligand complex control | α-selective |
Influence of Protecting Groups on Stereoselectivity
The nature and position of protecting groups on the glycosyl donor play a profound role in directing the stereochemical outcome of this compound-mediated glycosylations. nih.govresearchgate.net These groups can exert their influence through steric hindrance, electronic effects, and direct participation in the reaction mechanism. rsc.orgnih.gov
Neighboring and Remote Group Participation:
The most well-understood influence is that of a participating group at the C-2 position, such as an acetyl or benzoyl group. wikipedia.orgresearchgate.net These groups typically form a cyclic oxonium ion intermediate, which blocks the α-face of the sugar, leading to the formation of 1,2-trans products (β-glycosides for glucose donors). wikipedia.org Conversely, non-participating groups at C-2, like benzyl (B1604629) or silyl (B83357) ethers, lack this ability. nih.govrsc.org In their absence, glycosylation often proceeds with inversion of configuration at the anomeric center (SN2-like) or through an oxocarbenium ion intermediate, where the α-product can be favored due to the anomeric effect. wikipedia.orgnih.gov
Beyond C-2, protecting groups at more distant positions (C-3, C-4, C-6) can exert remote group participation (RGP), influencing facial selectivity. acs.org For instance, in 2-deoxyglycosylation of galactal donors, a C-4 O-pivaloyl group, which is electron-rich, was found to enhance α-selectivity through covalent RGP, forming a distinctive ring-bridging intermediate. nih.govacs.org Similarly, a specially designed 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group at C-6 of a glucosyl donor was shown to stabilize the oxocarbenium ion through "dual participation," significantly shifting selectivity towards the α-product. beilstein-journals.org
Electronic Effects of Protecting Groups:
The electronic properties of protecting groups are critical. wikipedia.orgrsc.org
Electron-donating groups (e.g., benzyl ethers, pivaloyl esters) are considered "arming." wikipedia.orgnih.gov They increase the electron density on the sugar ring, stabilizing the electron-deficient transition state and accelerating the glycosylation reaction. rsc.org This increased reactivity can favor the formation of ionic intermediates that lead to α-products. beilstein-journals.org Studies on galactose building blocks have shown that electron-rich C-4 pivaloyl groups give unprecedented α-selectivity by enhancing the efficiency of remote participation. nih.gov
Electron-withdrawing groups (e.g., benzoyl esters, trifluoroacetyl esters) are "disarming." wikipedia.orgnih.gov They decrease the reactivity of the glycosyl donor, slowing the reaction. rsc.org In some cases, this can lead to a decrease in selectivity. nih.gov For example, a trifluoroacetylated galactose donor showed lower α-selectivity compared to its pivaloylated counterpart. nih.gov
Conformation-Restraining Protecting Groups:
Cyclic protecting groups, such as a 4,6-O-benzylidene acetal (B89532), can lock the pyranose ring in a specific conformation. nih.gov This conformational rigidity can significantly impact stereoselectivity by influencing the trajectory of the incoming nucleophile. For mannosyl donors, a 4,6-O-benzylidene group is known to give superior β-selectivity, but the principle of conformational control is a key tool for directing stereochemical outcomes in general. nih.gov
Table 3: Influence of Protecting Group Type and Position on Stereoselectivity A summary of general trends observed in research. rsc.orgbeilstein-journals.orgnih.govnih.govacs.org
| Position | Protecting Group Type | General Effect on Stereoselectivity | Example |
|---|---|---|---|
| C-2 | Participating (e.g., Acetyl, Benzoyl) | Favors 1,2-trans products (β for gluco/galacto) | Formation of an acetoxonium ion intermediate |
| C-2 | Non-participating (e.g., Benzyl ether) | Allows for 1,2-cis (α) formation, often via SN2 or anomeric effect | TMSOTf-catalyzed glycosylation in non-participating solvents |
| C-4 (Galactose) | Electron-rich acyl (e.g., Pivaloyl) | Enhances α-selectivity via remote participation | Formation of a dioxolenium-type intermediate |
| C-4 (Galactose) | Electron-withdrawing acyl (e.g., Trifluoroacetyl) | Reduces α-selectivity compared to electron-rich groups | Deactivates remote participation |
| C-6 (Glucose) | Specialized participating (e.g., DMNPA) | Shifts selectivity toward α-products via "dual participation" | Stabilization of the oxocarbenium ion |
| C-4, C-6 | Conformation-restraining (e.g., Benzylidene) | Influences selectivity by locking ring conformation | Favors specific approach trajectories for the nucleophile |
Mechanistic Investigations of Trichloroacetimidate Reactions
Cationic Mechanisms and Intermediates (e.g., Oxocarbenium Ions, Carbocations)
A prevalent mechanistic pathway in trichloroacetimidate reactions involves the formation of cationic intermediates. syr.eduarkat-usa.orgnih.gov Activation of the this compound group, typically by a Lewis or Brønsted acid, leads to the departure of the trichloroacetamide (B1219227) leaving group and the generation of a highly electrophilic species. d-nb.inforsc.org In the context of glycosylation reactions, this intermediate is an oxocarbenium ion, a resonance-stabilized cation where the positive charge is delocalized between the anomeric carbon and the ring oxygen. nih.govwikipedia.orgrsc.org The stability of these oxocarbenium ions is a key factor influencing the reaction's progress. nih.gov For non-glycosidic trichloroacetimidates, analogous carbocation intermediates are formed. syr.educore.ac.uk
The formation of these cationic species is often the rate-determining step, and their subsequent reaction with a nucleophile dictates the structure of the final product. The stereochemical outcome of the reaction is heavily influenced by the nature of the oxocarbenium ion and the reaction conditions. For instance, the presence of participating groups at C-2 of a glycosyl donor can lead to the formation of a more stable, bridged dioxalenium ion, which can direct the stereoselectivity of the glycosylation. academie-sciences.fr
The formation of a discrete oxocarbenium ion or carbocation intermediate is characteristic of an SN1 (Substitution Nucleophilic Unimolecular) type mechanism. syr.edursc.orgcore.ac.uksyr.edu In this pathway, the reaction rate is dependent only on the concentration of the this compound donor. Evidence for an SN1-type mechanism often comes from the observation of racemization when using chiral trichloroacetimidates, which suggests the formation of a planar, achiral carbocation intermediate that can be attacked from either face by the nucleophile. core.ac.uksyr.edu
Studies involving the alkylation of alcohols with O-cyclopropylmethyl and O-cyclobutyl trichloroacetimidates have shown that the reaction can proceed through an SN1-type pathway, leading to rearranged products due to the formation of cation intermediates. arkat-usa.org The acidity of the acceptor molecule can influence the reaction mechanism, with more acidic acceptors favoring the rapid generation of cationic intermediates and an SN1-type reaction. arkat-usa.org In some cases, the reaction can be described as existing on a continuum between SN1 and SN2 pathways, with the exact mechanism being influenced by factors such as the solvent, the nature of the activating agent, and the structure of the donor and acceptor. nih.gov
Sigmatropic Rearrangement Mechanisms (nih.govnih.gov-Sigmatropic, Aza-Claisen)
Trichloroacetimidates, particularly allylic trichloroacetimidates, are well-known to undergo sigmatropic rearrangements. syr.edusyr.edunih.gov The most prominent of these is the nih.govnih.gov-sigmatropic rearrangement, often referred to as the Overman rearrangement. organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction involves the concerted reorganization of six electrons through a cyclic transition state, resulting in the 1,3-transposition of the amine and alcohol functionalities. organic-chemistry.orgnumberanalytics.comwikipedia.org
The Overman rearrangement can be initiated thermally or catalyzed by transition metals such as palladium(II) or mercury(II). organic-chemistry.orgwikipedia.org The reaction typically proceeds through a chair-like transition state, which allows for a high degree of stereocontrol. organic-chemistry.org This rearrangement is a powerful tool for the synthesis of allylic amines, which are valuable precursors for a wide range of nitrogen-containing compounds. organic-chemistry.org
In addition to the classic Overman rearrangement, other sigmatropic rearrangements involving trichloroacetimidates have been reported. For example, aza-Claisen rearrangements of trifluoroacetimidates have been used for the catalytic asymmetric formation of secondary allylic amines. organic-chemistry.org Furthermore, a pseudopericyclic wikipedia.orgnih.gov-sigmatropic rearrangement of a coumarin (B35378) this compound derivative has been proposed, followed by a syr.eduwikipedia.org-hydrogen migration. rsc.org
Intermolecular Aglycon Transfer Mechanisms
A significant side reaction that can occur during glycosylation reactions with this compound donors is the formation of anomeric trichloroacetamides. researchgate.netacs.org While initially thought to be the result of an intramolecular rearrangement, crossover experiments using isotopically labeled glycosyl this compound donors have provided strong evidence that this side product is formed via an intermolecular aglycon transfer mechanism. researchgate.netacs.org
In this pathway, a molecule of the glycosyl this compound acts as a nucleophile, attacking an activated donor species. acs.org This results in the formation of the anomeric trichloroacetamide and another molecule of the activated donor. This intermolecular process can be a major competing pathway, especially when the intended nucleophile (the glycosyl acceptor) is poorly reactive or sterically hindered. rsc.orgtandfonline.com Understanding this mechanism is crucial for designing more efficient glycosylation protocols that minimize the formation of this undesired byproduct. researchgate.net
Role of Byproducts (e.g., Trichloroacetamide) in Catalysis and Selectivity
The trichloroacetamide byproduct, while often considered an impurity to be removed, can play a significant role in the catalysis and stereoselectivity of this compound reactions. nih.govnih.govacs.org Recent studies have revealed that trichloroacetamide can act as a cocatalyst in certain glycosylation reactions. nih.govnih.govacs.org
For example, in glycosylations mediated by a singly protonated phenanthrolinium salt, kinetic studies have demonstrated that the trichloroacetamide byproduct is pivotal in influencing both the reactivity and selectivity of the reaction. nih.govnih.govacs.org A proposed mechanism involves a cooperative catalysis process where the trichloroacetamide participates in a network of hydrogen bond interactions. nih.govnih.gov This network simultaneously activates both the glycosyl donor and the acceptor, facilitating the glycosylation reaction and leading to high β-selectivity. nih.govnih.govacs.org Specifically, the carbonyl oxygen of the trichloroacetamide is thought to activate the alcohol nucleophile through a hydrogen bond, while the NH2 group of the trichloroacetamide interacts with the phenanthroline catalyst. nih.govnih.gov
Spectroscopic Studies of Reaction Intermediates (e.g., Low Temperature NMR)
The direct observation of reactive intermediates in this compound reactions provides invaluable mechanistic insight. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for studying these transient species. rsc.orgresearchgate.netafricaresearchconnects.com By slowing down the reaction rates at low temperatures, it becomes possible to detect and characterize intermediates that are too fleeting to observe under normal conditions. rsc.org
Low-temperature ¹H and ¹⁹F Diffusion-Ordered Spectroscopy (DOSY) NMR has been particularly useful in analyzing the complex mixtures of glycosylation reactions. rsc.orgresearchgate.net These studies have provided new insights into the activation of trichloroacetimidates by different catalysts. For example, the use of common catalysts like BF₃·OEt₂ and TMSOTf with a glucosyl this compound donor was shown to generate glycosyl fluorides and triflates, respectively, as intermediates. rsc.org These studies help to elucidate the specific reaction pathways and intermediates involved with different activating systems. rsc.org
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for investigating the mechanisms of this compound reactions. syr.edunih.govrsc.orgacs.org Density Functional Theory (DFT) calculations, in particular, allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally. rsc.orgrsc.orgacs.orgchinesechemsoc.org
Computational studies have been used to:
Support proposed mechanisms, such as the pseudopericyclic wikipedia.orgnih.gov-sigmatropic rearrangement of a coumarin this compound derivative. rsc.org
Elucidate the origin of regio- and enantioselectivity in reactions like the iridium-catalyzed allylic fluorination of racemic allylic trichloroacetimidates. acs.org
Investigate the role of remote participating groups in directing the stereochemical outcome of glycosylation reactions. rsc.org
Explore the potential energy surfaces of glycosylation reactions to understand the factors influencing reactivity and stereoselectivity. jst.go.jp
Evaluate different mechanistic possibilities, such as SN1 versus SN2 pathways in the monoalkylation of anilines with trichloroacetimidates. researchgate.net
By combining computational and experimental approaches, a more complete and nuanced understanding of the intricate mechanisms governing this compound reactions can be achieved. acs.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving trichloroacetimidates. mdpi.com By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT allows for the detailed exploration of reaction pathways. This methodology has been instrumental in understanding various aspects of this compound chemistry, from glycosylation to transition metal-catalyzed allylic substitutions.
A significant area of focus for DFT studies has been the elucidation of the stereochemical outcomes of these reactions. For instance, in the palladium(II)-catalyzed asymmetric rearrangement of allylic trichloroacetimidates, DFT calculations (specifically using the B3LYP/LACVP**+ level of theory) were crucial in developing a model for enantioinduction. acs.orgnih.gov These studies suggested that the C-N bond formation is the enantiodetermining step and that the planar chirality of the catalyst controls the stereoselectivity. acs.orgnih.gov Similarly, in the rhodium-catalyzed asymmetric trifluoromethoxylation of racemic allylic trichloroacetimidates, DFT calculations revealed that the formation of the C-OCF3 bond occurs via an outer-sphere nucleophilic attack. chinesechemsoc.org The calculations also explained the observed selectivity for the branched product by showing that the transition state leading to this product is lower in energy. chinesechemsoc.org
DFT has also been employed to understand the role of catalysts and additives. In a study on cooperative catalysis in stereoselective glycosylations, preliminary DFT calculations supported a mechanism where a singly protonated phenanthrolinium salt catalyst and the byproduct, trichloroacetamide, work in concert. nih.govnih.gov The calculations suggested a transition state involving multiple hydrogen bond interactions that activate both the glycosyl donor and the acceptor. nih.govnih.gov This cooperative effect was found to be crucial for the observed high β-selectivity. nih.govnih.gov In another example, DFT calculations were used to investigate the monoalkylation of anilines with trichloroacetimidates catalyzed by camphorsulfonic acid, suggesting the reaction proceeds through an SN1 pathway involving dual hydrogen-bonding activation modes. researchgate.net
Furthermore, DFT calculations have provided insights into the nature of reaction intermediates. In iridium-catalyzed allylic fluorination, a combined experimental and computational approach using dispersion-corrected DFT highlighted the crucial role of the this compound as both a potent leaving group and a ligand. uiowa.eduacs.org These studies support a dynamic kinetic asymmetric transformation (DYKAT) mechanism. uiowa.eduacs.org Ab initio molecular dynamics (AIMD) simulations, which use DFT to calculate forces, have been used to study the SN1/SN2 mechanistic continuum in glycosylation reactions, treating reactants and solvents explicitly. nih.gov These simulations help to rationalize and predict reaction mechanisms by analyzing the free energy surface and transition state structures. nih.gov
The following table summarizes key findings from various DFT studies on this compound reactions:
| Reaction Type | Catalyst/Promoter | Key DFT Finding | Reference |
| Asymmetric Allylic Rearrangement | Palladium(II) complexes | C-N bond formation is the enantiodetermining step. | acs.orgnih.gov |
| Asymmetric Trifluoromethoxylation | Rhodium complexes | C-OCF3 bond formation occurs via outer-sphere nucleophilic attack. | chinesechemsoc.org |
| Stereoselective Glycosylation | Phenanthrolinium salt | Cooperative catalysis involving the catalyst and trichloroacetamide byproduct. | nih.govnih.gov |
| Allylic Fluorination | Iridium complexes | This compound acts as both a leaving group and a ligand in a DYKAT mechanism. | uiowa.eduacs.org |
| Monoalkylation of Aniline (B41778) | Camphorsulfonic acid | Reaction proceeds via an SN1 mechanism with dual hydrogen-bonding activation. | researchgate.net |
| Glycosylation | Metal Triflates | Triflic acid facilitates the formation and isomerization of a glycosyl triflate intermediate. | wayne.edu |
Potential Energy Surface Analysis
Potential Energy Surface (PES) analysis is a fundamental theoretical concept that provides a comprehensive framework for understanding the energetics and pathways of chemical reactions. numberanalytics.com The PES is a multidimensional surface that maps the potential energy of a system as a function of the geometric coordinates of its atoms. numberanalytics.com For a chemical reaction, the minimum energy path on this surface connects reactants to products through a high-energy transition state, which is a saddle point on the PES. numberanalytics.comlibretexts.org
In the context of this compound reactions, PES analysis, often carried out using data from DFT calculations, is crucial for visualizing and quantifying the energy barriers (activation energies) and the stability of intermediates. This analysis helps to distinguish between different possible mechanistic pathways, such as SN1 versus SN2.
For example, ab initio molecular dynamics simulations have been used to generate free energy surfaces for the glycosylation of glucosyl α-trichloroacetimidate. nih.gov The profile of this surface provides a clear indicator of the reaction mechanism, distinguishing between concerted SN2-like and stepwise SN1-like pathways involving oxocarbenium intermediates. nih.gov The shape of the PES is influenced by factors such as the solvent and the nature of the nucleophile (acceptor). nih.gov
In another study, DFT-derived potential energy surfaces were used to analyze the conformational preferences of oligosaccharide linkages. nih.gov By mapping the energy as a function of the glycosidic torsion angles (φ and ψ), researchers can predict the most stable conformations of the glycosidic bond formed in a this compound-mediated glycosylation.
Furthermore, computational investigations into metal-triflate-catalyzed glycosylations have utilized PES analysis to understand the role of triflic acid. wayne.edu The calculations revealed a potential energy surface where triflic acid facilitates the formation of a glycosyl triflate intermediate, which can then isomerize from the more stable anomer to a more reactive one before nucleophilic attack. wayne.edu This detailed picture of the reaction landscape, provided by the PES, is essential for explaining the observed stereoselectivity. The analysis of the potential energy surface for the anomerization and substitution of glucosyl triflates has been critical in understanding why certain glycosylations lead to specific stereoisomers, highlighting the importance of highly reactive but unstable intermediates. acs.org
Transition State Theory (TST) is intrinsically linked to the concept of the PES. numberanalytics.comethz.ch TST posits that the rate of a reaction is determined by the concentration of the activated complex at the transition state and the frequency with which it converts to products. libretexts.org The energy of this transition state relative to the reactants, the activation energy, is a key feature of the PES. By locating the transition state structures and calculating their energies, researchers can predict reaction rates and understand how different factors, such as catalyst structure or substrate modifications, influence the reaction kinetics.
Applications of Trichloroacetimidates in Complex Molecule Synthesis
Natural Product Synthesis
The strategic implementation of trichloroacetimidate chemistry has enabled the efficient synthesis of a diverse array of natural products, often streamlining synthetic routes and providing access to complex stereochemical arrangements.
Synthesis of Alkaloids
Trichloroacetimidates have proven to be invaluable in the synthesis of various alkaloid frameworks, particularly those containing the pyrroloindoline core. syr.edunih.gov This structural motif is present in a wide range of natural products known for their interesting biological activities. nih.gov A key strategy involves using a C3a-trichloroacetimidate pyrroloindoline intermediate, which allows for the introduction of diverse substituents at this position through displacement reactions with various nucleophiles. syr.edunih.gov
Pyrroloindoline-based Alkaloids: A flexible method for creating highly functionalized pyrroloindoline cores involves the direct alkylation of tryptamine (B22526) derivatives with trichloroacetimidates. nih.govresearchgate.net This reaction typically requires only a catalytic amount of a Lewis acid to proceed efficiently. nih.govresearchgate.net This approach provides a diversity-oriented pathway to both natural and unnatural pyrroloindoline structures. nih.gov
Arundinine: The total synthesis of arundinine, an alkaloid featuring an ether linkage at the C3a position of the pyrroloindoline core, has been achieved using this methodology. syr.edunih.gov The key step involves the Lewis acid-catalyzed displacement of a C3a-trichloroacetimidate with a phenolic nucleophile. nih.gov
Psychotriasine: A formal synthesis of psychotriasine, an alkaloid containing a C3a-N1'-linked pyrroloindoline structure, has also been accomplished. syr.edunih.govsemanticscholar.org This was achieved through the reaction of a C3a-trichloroacetimidate pyrroloindoline with an appropriate indole-based nucleophile, demonstrating the versatility of this intermediate for forming carbon-nitrogen bonds. nih.govsemanticscholar.org
Kapakahine C: Research has been directed towards the synthesis of kapakahine C, a complex cyclic peptide containing a substituted pyrroloindoline-pyridoindoline core. syr.educore.ac.uk The synthetic strategy involves connecting a pyrroloindoline this compound motif with a pyrroloindoline alcohol to form a crucial C-N bond. core.ac.ukemerging-researchers.org Subsequent peptide coupling is planned to complete the synthesis of this intricate natural product. emerging-researchers.org
| Target Alkaloid | Key Intermediate | Reaction Type | Reference(s) |
| Pyrroloindoline Alkaloids | Tryptamine derivatives and trichloroacetimidates | Lewis acid-catalyzed alkylation/cyclization | nih.govresearchgate.net |
| Arundinine | C3a-trichloroacetimidate pyrroloindoline | Lewis acid-catalyzed etherification | syr.edunih.gov |
| Psychotriasine | C3a-trichloroacetimidate pyrroloindoline | Lewis acid-catalyzed C-N bond formation | syr.edunih.gov |
| Kapakahine C | Pyrroloindoline this compound and pyrroloindoline alcohol | C-N bond formation | core.ac.ukemerging-researchers.org |
Synthesis of Glycopeptide Antibiotics (e.g., Vancomycin)
The synthesis of complex glycopeptide antibiotics such as vancomycin (B549263) represents a formidable challenge in organic chemistry. Trichloroacetimidates play a crucial role in the glycosylation steps required to attach the sugar moieties to the complex aglycon core. acs.org In the total synthesis of vancomycin, a glycosyl this compound was employed as a glycosyl donor for the sequential and stereoselective coupling with the vancomycin aglycon acceptor. acs.org This highlights the reliability of the Schmidt glycosylation, which utilizes trichloroacetimidates for the formation of glycosidic bonds. syr.edu More recent synthetic routes have also incorporated trichloroacetimidates for key transformations, such as the esterification of the C-terminus of the vancomycin aglycon. nih.gov
Synthesis of Sphingofungin E
The total synthesis of Sphingofungin E, a potent antifungal agent, has been successfully achieved utilizing this compound chemistry. nih.govacs.org A key step in the synthesis is the Overman rearrangement of an allylic this compound derived from D-glucose. nih.govacs.orgthermofisher.com This core.ac.ukcore.ac.uk-sigmatropic rearrangement effectively establishes a tetrasubstituted carbon center bearing a nitrogen atom, a crucial structural feature of Sphingofungin E. nih.govacs.orgoup.com This strategic use of the Overman rearrangement demonstrates the power of this compound-based methods for constructing highly functionalized and stereochemically complex portions of natural products. nih.govacs.org
Synthesis of Bioactive Molecules and Analogs
Beyond natural product synthesis, trichloroacetimidates are instrumental in the preparation of various bioactive molecules and their analogs, including non-natural amino acids and other compounds with therapeutic potential.
Non-natural Amino Acids
Trichloroacetimidates serve as valuable reagents for the synthesis of N-protected non-proteinogenic α-amino acid esters. benthamdirect.comingentaconnect.com The key transformation involves the reaction of a this compound derivative with a carbon-based nucleophile in the presence of a Lewis acid. benthamdirect.com This method facilitates the formation of a new carbon-carbon bond at the α-position of the amino acid, allowing for the introduction of various substituents. benthamdirect.com The reaction proceeds in good yields and with short reaction times, offering an efficient route to these important building blocks for peptidomimetics and other pharmaceutically relevant molecules. benthamdirect.comingentaconnect.com While tert-butyl this compound can be used for esterification, it can sometimes lead to the formation of ether byproducts. nih.gov
Aminosteroids and Quinoline (B57606) Inhibitors
Trichloroacetimidates have been effectively used in the synthesis of bioactive aminosteroids and quinoline-based inhibitors. core.ac.uksyr.edu For instance, the synthesis of aminosteroid (B1218566) inhibitors of the SH2-containing inositol (B14025) 5'-phosphatase (SHIP) has been described. core.ac.uksyr.edu In the realm of quinoline inhibitors, trichloroacetimidates have been employed in the synthesis of compounds targeting heat shock protein 90 (Hsp90). nih.gov The synthesis of these inhibitors often involves coupling a phenol (B47542) with the this compound of noviose carbonate. nih.gov Additionally, trichloroacetimidates have been utilized in the synthesis of complex, atropisomeric quinoline-based HIV integrase inhibitors. mcgill.ca
Glycosyl Urea (B33335) Derivatives and Linked Oligosaccharides
The this compound method is a cornerstone in modern carbohydrate chemistry, enabling the formation of glycosidic bonds with high stereocontrol. Its applications extend to the synthesis of modified carbohydrates, including glycosyl ureas and complex linked oligosaccharides, which are of significant interest due to their biological activities and structural properties.
Glycosyl ureas, where the natural O- or N-glycosidic linkage is replaced by a robust urea functionality, have emerged as important targets, particularly in the development of aminoglycoside antibiotic analogues. nih.govacs.org The synthesis of these compounds, however, can be challenging, often resulting in mixtures of anomers. researchgate.net Methodologies utilizing this compound precursors have been developed to overcome these selectivity issues.
One effective two-step strategy involves the stereoselective rearrangement of glycosyl trichloroacetimidates into the corresponding glycosyl trichloroacetamides. researchgate.net This transformation can be catalyzed by nickel or palladium complexes, allowing for selective access to either the α or β anomer. nih.govacs.orgresearchgate.net For instance, a nickel-catalyzed Current time information in Bangalore, IN.beilstein-journals.org-rearrangement of glycosyl trichloroacetimidates furnishes α-glycosyl trichloroacetamides with high stereoselectivity. nih.govacs.org These stable intermediates can then be coupled with a wide range of amine nucleophiles to yield the desired α-glycosyl ureas, preserving the stereochemistry at the anomeric center. researchgate.netnih.govacs.org Similarly, palladium(II)-catalyzed rearrangements of glycal trichloroacetimidates have been developed. The stereochemical outcome in this system is dependent on the palladium-ligand catalyst used; cationic Pd(II) complexes tend to yield α-products, while neutral complexes favor the β-anomer. nih.govacs.org These N-glycosyl trichloroacetamide (B1219227) intermediates are versatile, enabling the synthesis of unsymmetrical urea-linked disaccharides and trisaccharides. nih.govacs.org
Table 1: Catalyst Control in Stereoselective Synthesis of Glycosyl Ureas
| Catalyst System | Precursor | Intermediate | Final Product Stereochemistry | Reference |
| Cationic Nickel Catalyst | Glycosyl this compound | α-Glycosyl Trichloroacetamide | α-Glycosyl Urea | nih.govacs.org |
| Cationic Pd(II)-L-4 Complex | Glycal this compound | α-N-Glycosyl Trichloroacetamide | α-Glycosyl Urea | nih.govacs.org |
| Neutral Pd(II)-TTMPP-L-5 Complex | Glycal this compound | β-N-Glycosyl Trichloroacetamide | β-Glycosyl Urea | nih.govacs.org |
In the realm of oligosaccharide synthesis, this compound donors are invaluable for their reactivity and the high yields they provide. nih.gov They are central to convergent strategies for assembling complex structures like high-mannose oligosaccharides, which play crucial roles in various biological processes. nih.gov For example, the synthesis of branched mannose heptasaccharides and nonasaccharides has been achieved efficiently through regioselective glycosylations between this compound donors and partially protected acceptors, minimizing the need for extensive protection-deprotection steps. nih.gov
One-pot procedures combining this compound glycosylation with other transformations further streamline the synthesis of complex carbohydrates. nih.gov A notable example is the combination of a triflic acid (TfOH)-promoted glycosylation of a this compound donor with the reductive opening of a benzylidene acetal (B89532) on the acceptor molecule. nih.gov This approach allows for the rapid assembly of di- and branched trisaccharides without the need for intermediate purification, significantly accelerating the synthetic process. nih.gov
Trifluoromethylated Compounds
The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) moieties, can dramatically alter the biological properties of a molecule, enhancing its metabolic stability and lipophilicity. chinesechemsoc.org Trichloroacetimidates have proven to be versatile precursors for the synthesis of various fluorinated compounds, including trifluoromethylated and trifluoromethoxylated molecules.
A significant application is in the synthesis of chiral allylic compounds. A rhodium/diene catalyzed asymmetric allylic trifluoromethoxylation has been developed using racemic allylic trichloroacetimidates as substrates. chinesechemsoc.orgchinesechemsoc.org This dynamic kinetic process provides access to chiral trifluoromethoxylated allylic products in good yields and with high enantioselectivity. chinesechemsoc.org The resulting optically active allylic-OCF3 compounds are valuable building blocks that can be converted into a diverse range of other trifluoromethoxylated molecules. chinesechemsoc.orgchinesechemsoc.org
Trichloroacetimidates are also employed in the synthesis of trifluoromethyl-containing heterocyclic structures and glycoconjugates. For instance, the synthesis of doravirine, an FDA-approved drug, involves intermediates derived from trifluoromethylated pyridines. mdpi.com While not always the most efficient route, trichloroacetimidates have been explored as donors for creating 2-deoxy-2-trifluoromethyl-glycosides. chemrxiv.org The reaction of a 2-CF3-pyranose with trichloroacetonitrile (B146778) (Cl3CCN) and a base like DBU can form the corresponding this compound donor, although yields can be modest. chemrxiv.org More successfully, benzyl (B1604629) groups featuring a trifluoromethyl substituent, such as the 4-trifluoromethylbenzyl (CF3Bn) group, have been used as protecting groups on this compound donors to enhance stereoselectivity in glycosylation reactions. acs.org The use of a donor protected with a CF3Bn group led to a dramatic increase in 1,2-cis selectivity compared to a standard benzyl-protected donor in the glycosylation of a reactive alcohol. acs.org
Furthermore, trichloroacetimidates serve as key intermediates in the synthesis of complex natural products containing trifluoromethyl groups. Their reactivity under Lewis acid catalysis allows for the alkylation of various nucleophiles, a strategy applied in the synthesis of pyrroloindoline-based natural products bearing trifluoromethyl substituents. syr.edu
Table 2: Applications of Trichloroacetimidates in Trifluoromethylation and Trifluoromethoxylation
| Reaction Type | Catalyst/Reagent System | Substrate | Product Type | Reference |
| Asymmetric Allylic Trifluoromethoxylation | Rhodium/Diene Catalyst | Racemic Allylic this compound | Chiral Allylic Trifluoromethoxy Compound | chinesechemsoc.orgchinesechemsoc.org |
| Allylic Fluorination | Iridium Catalyst / Et3N·3HF | Allylic this compound | Branched Allylic Fluoride (B91410) | beilstein-journals.orgcapes.gov.br |
| 1,2-Cis Glycosylation | TMS-I / TPPO | 4-Trifluoromethylbenzyl-protected Donor | 1,2-cis-Glycoside | acs.org |
| Pyrroloindoline Synthesis | Lewis Acid | C3a-Trichloroacetimidate Pyrroloindoline | Substituted Trifluoromethylated Pyrroloindoline | syr.edu |
Innovations in Trichloroacetimidate Synthesis and Reactivity
Flow Chemistry and Continuous Processing Applications
The transition from traditional batch processing to continuous flow chemistry represents a significant innovation in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. nih.govpharmafocusamerica.com The small dimensions and high surface-area-to-volume ratio of microreactors facilitate efficient heat and mass transfer, which is often challenging in large-scale batch reactors. pharmafocusamerica.comunimi.it This technology has been successfully applied to reactions involving trichloroacetimidates, particularly in the synthesis of glycosyl donors and for rearrangements that are difficult to control in batch mode. digitellinc.comcarbogen-amcis.com Automated continuous flow methods provide a rapid and scalable approach to producing activated glycosyl donors like trichloroacetimidates without the need for intermediate purification steps. digitellinc.com
The Overman rearrangement, a nih.govnih.gov-sigmatropic rearrangement that converts allylic trichloroacetimidates to allylic trichloroacetamides, is a powerful tool for synthesizing allylic amines. organic-chemistry.org However, the thermal variant often requires high temperatures, and the instability of certain substrates and products at these temperatures can hinder large-scale production in batch reactors. acs.orgresearchgate.net
Flow chemistry provides a solution to this challenge. By developing a continuous process for the thermal Overman rearrangement of an O-glucal-derived trichloroacetimidate, researchers were able to overcome the instability issues observed above 100 °C in batch mode. acs.orgresearchgate.net This flow process enabled the successful and safe production of 95 kg of the corresponding trichloroacetamide (B1219227), an intermediate for an active pharmaceutical ingredient (API). acs.org The use of a tube reactor allowed for precise temperature control and short residence times, minimizing degradation and ensuring consistent yields. carbogen-amcis.comresearchgate.net This approach not only improves safety by limiting the amount of reactive material at high temperature at any given time but also enhances process efficiency. carbogen-amcis.com
Table 1: Parameters for Thermal Overman Rearrangement in a Continuous Flow Reactor
| Substrate | Scale | Temperature | Pressure | Residence Time | Outcome | Reference |
|---|---|---|---|---|---|---|
| O-[(2R,3S)-2-(tert-butyldimethylsilyloxymethyl)-3,6-dihydro-2H-pyran-3-yl]-trichloro-ethanecarboximidate | 95.3 kg | 220 °C | 12 bar | 2.8 min | Quantitative yield with purity suitable for downstream processing. | carbogen-amcis.comacs.org |
Continuous flow processing is increasingly being adopted for the manufacture of active pharmaceutical ingredients (APIs) due to its potential for more efficient, reproducible, and safer production. nih.govdrreddys.com The technology allows for the "telescoping" of multiple synthetic steps, which avoids the isolation of intermediates, thereby reducing manufacturing time and waste. nih.govresearchgate.net
The synthesis of an API intermediate via the thermal Overman rearrangement of a this compound is a prime example of flow chemistry's impact. acs.orgresearchgate.net The instability of the compounds involved made scaling up the original batch procedure to the required multi-kilogram scale unfeasible. acs.orgresearchgate.net The implementation of a continuous flow process solved this problem, enabling large-scale production. acs.org Flow chemistry is particularly advantageous for handling hazardous reactions or unstable intermediates, which are common in the synthesis of complex pharmaceutical molecules. pharmafocusamerica.comvirujgroup.com The ability to rapidly optimize reaction conditions and scale up production by simply extending the run time or using parallel reactors makes flow synthesis a transformative strategy for the pharmaceutical industry. pharmafocusamerica.com This approach has been used for various transformations, including glycosylation reactions, to produce complex molecules on demand. researchgate.netbeilstein-journals.org
Development of Novel Catalytic Systems
The reactivity of trichloroacetimidates is typically unlocked by activation with an acid catalyst. Research has focused on developing novel catalytic systems that offer greater control over reactivity and stereoselectivity, operate under milder conditions, and expand the scope of possible transformations.
Recent developments include cooperative catalytic systems. One such system uses a combination of an electron-deficient pyridinium (B92312) salt and an aryl thiourea (B124793) derivative to catalyze O-glycosylation at room temperature. beilstein-journals.org The thiourea acts as a hydrogen-bonding co-catalyst, increasing the acidity of an adduct formed between the pyridinium salt and the alcohol acceptor, which in turn activates the this compound donor. beilstein-journals.org Another cooperative system employs a singly protonated phenanthrolinium salt, where the byproduct trichloroacetamide is found to play a crucial role in enhancing reactivity and selectivity for β-glycosides. nih.govnih.gov This method facilitates the coupling of various alcohols, phenols, and aromatic amines with α-glycosyl this compound donors, proceeding via an SN2-like mechanism to yield β-selective products. nih.govnih.gov
Low-temperature DOSY NMR studies have provided new insights into the activation mechanism of trichloroacetimidates with different Lewis acid catalysts like TMSOTf and BF₃·OEt₂. rsc.org This research led to the identification of Tf₂NTMS as a novel catalyst that activates the donor catalytically without cleaving the anomeric bond, offering a promising new pathway for stereospecific glycosylations. rsc.org
Furthermore, transition metal catalysis has broadened the applications of trichloroacetimidates. Chiral diene-ligated rhodium complexes have been developed for the first enantioselective allylic trifluoromethoxylation using racemic allylic trichloroacetimidates. chinesechemsoc.org Similarly, iridium complexes with chiral bicyclo[3.3.0]octadiene ligands have been used for the asymmetric fluorination of racemic allylic trichloroacetimidates, showing a broad substrate scope and excellent enantioselectivity. beilstein-journals.org
Table 2: Examples of Novel Catalytic Systems for this compound Reactions
| Catalytic System | Reaction Type | Key Advantage / Finding | Reference |
|---|---|---|---|
| Phenanthrolinium Salt / Trichloroacetamide | O- and N-Glycosylation | High β-selectivity through cooperative catalysis involving the byproduct. Enables late-stage functionalization. | nih.govnih.gov |
| Diene-Rhodium Complex | Allylic Trifluoromethoxylation | First enantioselective trifluoromethoxylation of allylic trichloroacetimidates. | chinesechemsoc.org |
| Iridium Complex / Chiral Diene | Allylic Fluorination | Asymmetric fluorination of racemic substrates with broad scope and high enantioselectivity. | beilstein-journals.org |
| Tf₂NTMS | Glycosylation (Activation) | Activates the this compound donor catalytically without cleaving the glycosidic bond. | rsc.org |
| Pyridinium Salt / Thiourea | O-Glycosylation | Cooperative organocatalytic system that operates under mild, room temperature conditions. | beilstein-journals.org |
| TMSOTf | Rearrangement | Catalytic amounts facilitate the high-yield rearrangement of glycosyl trichloroacetimidates to N-trichloroacetyl glycosylamines. | researchgate.net |
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late point in their synthesis, allowing for the rapid generation of analogs for structure-activity relationship studies. Trichloroacetimidates have emerged as valuable reagents in this context.
A diversity-oriented strategy has been developed that utilizes the displacement of a C3a-trichloroacetimidate on a pyrroloindoline scaffold. syr.edu This method allows for the introduction of a wide range of carbon, oxygen, sulfur, and nitrogen nucleophiles in the presence of a Lewis acid catalyst. syr.edu The utility of this approach was demonstrated in the synthesis of the natural product arundinine and a formal synthesis of psychotriasine, showcasing its power for accessing diverse and complex molecular architectures. syr.edu
In the field of carbohydrate chemistry, novel catalytic methods for glycosylation also enable LSF. The cooperative catalysis protocol using a phenanthrolinium salt allows for the late-stage O- and N-glycosylation of complex molecules, providing access to derivatives that would be difficult to synthesize otherwise. nih.govnih.gov This is particularly valuable for creating libraries of glycoconjugates for biological screening. The use of trichloroacetimidates in the late-stage glycosylation step during the synthesis of vancomycin (B549263) and its analogs further highlights the reliability of this chemistry in the construction of highly complex natural products. syr.edu These strategies underscore the importance of trichloroacetimidates as key intermediates for introducing molecular diversity at advanced stages of a synthetic sequence.
Q & A
Q. What is the role of trichloroacetimidates in glycosylation reactions, and how do they compare to other leaving groups in oligosaccharide synthesis?
Trichloroacetimidates are widely used as glycosyl donors due to their high reactivity and stereochemical control. Activation by Lewis acids (e.g., TMSOTf or HClO-SiO) generates oxocarbenium intermediates, enabling nucleophilic attack by alcohols to form glycosidic bonds. Unlike thioglycosides or halides, trichloroacetimidates allow precise control over anomeric configuration (α/β) via reaction conditions. For example, HClO-SiO enhances α-selectivity in non-participating groups, while SN2-like mechanisms favor β-products .
Q. How are trichloroacetimidates synthesized, and what factors influence their stability?
Synthesis involves reacting alcohols with trichloroacetonitrile under basic catalysis (e.g., DBU). For instance, O-cyclopropylmethyl trichloroacetimidate is obtained in 92% yield and remains stable at room temperature . Stability is influenced by substituents: tert-butyl derivatives require dark, inert storage (2–8°C) due to sensitivity to light and moisture . Protecting groups (e.g., acetyl or benzyl) on sugar donors also affect shelf life .
Q. What analytical techniques are critical for characterizing trichloroacetimidates?
H NMR is essential for confirming structure and stereochemistry. Key signals include NH imidate protons (δ 8.1–8.3 ppm) and anomeric protons (e.g., δ 6.60 ppm for α-configuration in rhamnosyl derivatives). C NMR and HSQC/HMBC help resolve complex glycosylation patterns, while MS validates molecular weight .
Advanced Research Questions
Q. How can stereoselectivity in this compound-mediated glycosylations be systematically controlled?
Stereoselectivity depends on:
- Protecting groups : Participating groups (e.g., acetyl) favor 1,2-trans products via neighboring-group participation, while non-participating groups (e.g., benzyl) allow stereocontrol through reaction conditions .
- Catalysts : HClO-SiO promotes α-selectivity, whereas TMSOTf may favor β-products via SN2 pathways .
- Solvent polarity : Low-polarity solvents (e.g., CHCl) stabilize oxocarbenium ions, enhancing stereochemical fidelity .
Q. What strategies enable catalytic asymmetric synthesis using trichloroacetimidates?
Chiral catalysts like COP-Cl facilitate enantioselective rearrangements. For example, (E)-allylic trichloroacetimidates undergo asymmetric rearrangement to transposed allylic trichloroacetamides with >90% enantiomeric excess, enabling synthesis of enantioenriched amines . Computational modeling aids in optimizing transition states and steric effects .
Q. How do computational studies resolve mechanistic contradictions in this compound reactions?
Combined DFT and experimental studies reveal competing SN1/SN2 pathways. For instance, β-anomeric phosphate formation via SN2 displacement of α-trichloroacetimidate has a lower energy barrier (12.1 kcal/mol) than SN1 mechanisms, explaining unexpected stereochemical outcomes .
Q. How can researchers address contradictions in reported reaction conditions for this compound activation?
Systematic screening of Lewis acids (BF·EtO vs. TMSOTf) and solvents (CHCN vs. toluene) is critical. For example, HClO-SiO outperforms TMSOTf in α-selective glycosylations without side reactions, as validated in macrolactone glycosylation studies .
Q. What safety protocols are essential when handling trichloroacetimidates in large-scale syntheses?
Despite low inherent toxicity (e.g., tetraacetyl-glucopyranosyl derivatives), precautions include:
Q. What challenges arise in scaling up this compound-based syntheses, and how are they mitigated?
Challenges include:
- Exothermic reactions : Controlled addition of trichloroacetonitrile to prevent thermal decomposition .
- Purification : Chromatography limitations drive alternative methods (e.g., fluorous-assisted purification for oligomers) .
- Moisture sensitivity : Anhydrous conditions and molecular sieves improve yields in glycosylation .
Q. How can trichloroacetimidates diversify synthetic routes to bioactive molecules?
Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
